1-Benzoylpiperazine-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
198.29 g/mol |
IUPAC Name |
(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-6-12-7-9-13/h1-5,12H,6-9H2/i6D2,7D2,8D2,9D2 |
InChI Key |
VUNXBQRNMNVUMV-COMRDEPKSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Isotopic Fingerprint: A Technical Guide to 1-Benzoylpiperazine-d8
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological context of 1-Benzoylpiperazine-d8. This deuterated analog of 1-Benzoylpiperazine (BZP), a known psychoactive substance, serves as a crucial tool in metabolism studies, pharmacokinetic research, and as an internal standard for quantitative analysis. The strategic replacement of hydrogen atoms with deuterium offers a unique isotopic signature, enabling precise tracking and quantification in complex biological matrices.
Core Chemical and Physical Properties
The introduction of eight deuterium atoms into the piperazine ring of 1-Benzoylpiperazine results in a molecule with a higher molecular weight and subtly altered physical properties compared to its non-deuterated counterpart. While comprehensive experimental data for the deuterated compound is not extensively published, the following tables summarize the known properties of 1-Benzoylpiperazine and the calculated or inferred properties of this compound.
| Chemical Property | 1-Benzoylpiperazine | This compound | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₆D₈N₂O | [1] |
| Molecular Weight | 190.24 g/mol | ~198.30 g/mol (calculated) | [1] |
| CAS Number | 13754-38-6 | 1219805-49-8 | [1][2] |
| Appearance | White to almost white crystalline powder | Data not available |
| Physical Property | 1-Benzoylpiperazine | This compound | Reference |
| Melting Point | 68 °C | Data not available | |
| Boiling Point | 207 °C at 10 mmHg | Data not available | |
| Solubility | Data not available | Data not available |
Experimental Protocols: Analytical Methodologies
The analysis of 1-Benzoylpiperazine and its deuterated analog is critical for forensic, toxicological, and pharmacological studies. Gas chromatography-mass spectrometry (GC-MS) is a widely employed technique for the separation and identification of these compounds. The following is a representative protocol adapted from established methods for the analysis of 1-Benzoylpiperazine.[3][4]
Representative GC-MS Protocol for the Analysis of this compound
1. Sample Preparation (from biological matrix, e.g., plasma)
-
Protein Precipitation: To 500 µL of plasma, add 500 µL of methanol. Vortex for 30 seconds and centrifuge at 1,600 x g for 15 minutes at 4 °C.
-
Enzymatic Hydrolysis: Collect the supernatant for further processing if conjugated metabolites are of interest.
-
Liquid-Liquid Extraction:
-
Alkalinize the sample to pH 11 with 1M NaOH.
-
Add 1 mL of tert-butyl methyl ether, vortex vigorously, and centrifuge at 1,600 x g for 5 minutes.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE):
-
Dissolve the residue in 3 mL of 0.2 M sodium acetate buffer (pH 5.2).
-
Condition an OASIS MCX SPE column with 2 mL of methanol, followed by 2 mL of 0.1 M HCl.
-
Apply the sample to the column.
-
Wash the column with 2 mL of 0.1 M HCl and then 2 mL of methanol.
-
Elute the analyte with 2 mL of a 5% NH₄OH in methanol solution.
-
Evaporate the eluate to dryness under nitrogen.
-
2. Derivatization
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Incubate at 70 °C for 30 minutes.
-
Cool to room temperature and dry under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
3. GC-MS Conditions
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 290 °C.
-
Hold: 290 °C for 20 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) mode, scanning a mass range appropriate for the target analytes.
Biological Activity and Signaling Pathways
1-Benzoylpiperazine, the non-deuterated parent compound of this compound, exerts its effects on the central nervous system primarily through interaction with the dopaminergic and serotonergic systems.[5][6][7] It has a mixed mechanism of action, functioning as a releasing agent and reuptake inhibitor of dopamine and serotonin.[5][7] This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in stimulant and euphoric effects.[5]
The following diagrams illustrate the proposed mechanisms of action of 1-Benzoylpiperazine at the synaptic level.
Conclusion
This compound is an indispensable tool for advanced research in the fields of pharmacology, toxicology, and drug metabolism. Its isotopic labeling provides a stable and reliable method for the precise quantification and differentiation from its non-deuterated counterpart. While further experimental data on the specific physical properties of the deuterated form are warranted, the established analytical methods for 1-Benzoylpiperazine provide a robust framework for its detection and analysis. The understanding of its interaction with dopaminergic and serotonergic pathways, inherited from its parent compound, allows for its effective use in elucidating the complex mechanisms of psychoactive substances.
References
- 1. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(Benzoyl)piperazine--d8 CAS#: 1219805-49-8 [chemicalbook.com]
- 3. scholars.direct [scholars.direct]
- 4. scholars.direct [scholars.direct]
- 5. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 6. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Technical Guide: Synthesis and Characterization of 1-Benzoylpiperazine-d8
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzoylpiperazine-d8, a deuterated analog of 1-Benzoylpiperazine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the core processes.
Introduction
This compound (C₁₁H₆D₈N₂O) is the deuterium-labeled form of 1-Benzoylpiperazine.[1] Deuterated compounds are valuable in various scientific applications, particularly as internal standards in quantitative mass spectrometry-based assays due to their similar chemical properties to the unlabeled counterparts but distinct mass. They are also used in metabolic studies to trace the fate of molecules in biological systems. This guide outlines a feasible synthetic route and the expected analytical characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process. The first step involves the preparation or procurement of the deuterated precursor, piperazine-d8. The second step is the monobenzoylation of piperazine-d8.
Synthesis of Piperazine-d8
Piperazine-d8 dihydrochloride is commercially available from various suppliers. For research purposes requiring de novo synthesis, a common method is the catalytic exchange of piperazine with deuterium gas (D₂) under high pressure and temperature in the presence of a suitable catalyst.[1]
Monobenzoylation of Piperazine-d8
The introduction of a single benzoyl group onto the symmetric piperazine-d8 ring requires controlled reaction conditions to minimize the formation of the dibenzoylated product. A common and effective method is the reaction of piperazine-d8 with benzoyl chloride.
Experimental Protocol: Monobenzoylation of Piperazine-d8
This protocol is adapted from established methods for the monobenzoylation of piperazine.[2]
Materials:
-
Piperazine-d8 dihydrochloride
-
Sodium hydroxide (NaOH)
-
Benzoyl chloride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Free-basing of Piperazine-d8: Dissolve piperazine-d8 dihydrochloride in a minimal amount of deionized water. Cool the solution in an ice bath and add a concentrated solution of sodium hydroxide dropwise with stirring until the pH is strongly basic (pH > 12). Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of piperazine-d8.
-
Acylation: Dissolve the piperazine-d8 free base in dichloromethane and cool the solution in an ice bath. Add a solution of benzoyl chloride in dichloromethane dropwise to the stirred solution. The molar ratio of piperazine-d8 to benzoyl chloride should be carefully controlled (typically a slight excess of piperazine-d8 is used) to favor mono-substitution.
-
Work-up: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC or LC-MS is recommended). Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques. Below are the expected results based on the characterization of the non-deuterated analog and other deuterated piperazine derivatives.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₆D₈N₂O |
| Molecular Weight | 198.29 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Soluble in methanol, chloroform, DCM |
Spectroscopic Data
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most direct way to confirm the deuteration of the piperazine ring. The characteristic signals for the piperazine protons, which appear in the spectrum of 1-Benzoylpiperazine, will be absent in the spectrum of the d8 analog. The spectrum will be dominated by the signals from the benzoyl group protons.
-
Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45 - 7.35 (m, 5H, Ar-H). The broad signals corresponding to the piperazine protons around 3.8 ppm and 3.0 ppm will be absent.
-
-
¹³C NMR: The carbon NMR spectrum will show the signals for the benzoyl group carbons and the piperazine ring carbons. The signals for the deuterated carbons of the piperazine ring are expected to be observed as multiplets due to C-D coupling and may have a lower intensity.
-
Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 170.5 (C=O), 135.5 (Ar-C), 129.8 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 47.5 (t, J = 21 Hz, -N-CD₂-), 42.0 (t, J = 21 Hz, -N-CD₂-). The chemical shifts for the piperazine carbons are predicted based on the non-deuterated compound, and the splitting pattern (triplet) is due to the coupling with deuterium (I=1).
-
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the isotopic enrichment and molecular weight of the synthesized compound.
-
Expected Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 198 (corresponding to C₁₁H₆D₈N₂O).
-
Key Fragmentation Pattern: The fragmentation pattern will be similar to that of 1-Benzoylpiperazine but with mass shifts corresponding to the deuterated fragments. The base peak for 1-Benzoylpiperazine is often the benzoyl cation at m/z 105. Other significant fragments arise from the piperazine ring. For the d8 analog, fragments containing the deuterated piperazine ring will show a corresponding mass increase. For example, a fragment corresponding to the loss of a C₄D₇N radical from the molecular ion would be expected.
-
Chromatographic Purity
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized this compound. A reverse-phase HPLC method is generally suitable for this type of compound.
Experimental Protocol: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Expected Result: A single major peak corresponding to this compound, indicating high purity. The retention time will be very similar to that of the non-deuterated 1-Benzoylpiperazine.
Characterization Workflow Diagram:
Caption: Analytical workflow for the characterization of this compound.
Data Summary
Table 1: Key Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₆D₈N₂O |
| Molecular Weight | 198.29 g/mol |
| ¹H NMR (CDCl₃) | ~7.4 ppm (m, 5H); Absence of piperazine proton signals. |
| ¹³C NMR (CDCl₃) | ~170.5, 135.5, 129.8, 128.5, 127.0 ppm (benzoyl); ~47.5, 42.0 ppm (deuterated piperazine carbons, expected as triplets). |
| Mass Spectrum (EI) | M⁺ at m/z 198. Key fragments showing mass shifts due to deuterium. |
| HPLC Purity | >95% (typical target for use as an internal standard). |
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations, and the expected analytical data are derived from the known properties of the parent compound and related deuterated analogs. The detailed protocols and workflow diagrams serve as a valuable resource for researchers and professionals in the fields of drug discovery, development, and analytical chemistry. The successful synthesis and thorough characterization of this compound will enable its use as a reliable internal standard and a tool for metabolic research.
References
Physical and chemical properties of deuterated 1-Benzoylpiperazine
An In-depth Technical Guide to Deuterated 1-Benzoylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperazine is a chemical compound that serves as a key intermediate in the synthesis of various pharmaceuticals and is used in neuroscience research to explore neurotransmitter systems.[1] It is a known metabolite of several drugs, including the recreational drug 1-Benzylpiperazine (BZP).[2] The deuterated form, specifically 1-Benzoylpiperazine-d8, is an isotopically labeled version of the molecule where eight hydrogen atoms on the piperazine ring have been replaced with deuterium.
This substitution is of significant interest in pharmaceutical and metabolic research. The primary application of this compound is as an internal standard for quantitative analysis by mass spectrometry, where its distinct mass allows for precise measurement of the non-deuterated analogue in complex biological matrices.[3][4] Furthermore, the incorporation of deuterium can alter the pharmacokinetic profile of a molecule due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving the cleavage of this bond, a principle utilized in drug development to enhance metabolic stability.[5]
This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for synthesis and analysis, and the biological context of deuterated 1-Benzoylpiperazine.
Physical and Chemical Properties
The physical and chemical properties of 1-Benzoylpiperazine and its deuterated analogue are summarized below. The properties for the d8 variant are based on calculations and expected values, as extensive experimental data is not publicly available.
| Property | 1-Benzoylpiperazine (Non-deuterated) | This compound (Deuterated) | Reference(s) |
| IUPAC Name | phenyl(piperazin-1-yl)methanone | phenyl(perdeuteropiperazin-1-yl)methanone | [6] |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₆D₈N₂O | [6][7] |
| Molecular Weight | 190.24 g/mol | 198.30 g/mol | [6][8] |
| Melting Point | 61-64 °C | Expected to be similar to the non-deuterated form | [8] |
| Boiling Point | 145 °C / 0.05 mmHg | Expected to be similar to the non-deuterated form | [8] |
| CAS Number | 13754-38-6 | 1219805-49-8 | [6] |
| Appearance | White to off-white solid | White to off-white solid | [9] |
| Primary Application | Pharmaceutical intermediate, research chemical | Isotope-labeled internal standard, pharmacokinetic research | [1][5] |
Experimental Protocols
Synthesis of this compound
This section outlines a representative protocol for the synthesis of this compound via the acylation of piperazine-d8.
Objective: To synthesize this compound from piperazine-d8 and benzoyl chloride.
Materials:
-
Piperazine-d8 (perdeuterated)
-
Benzoyl chloride
-
Triethylamine (Et₃N) or other suitable non-protic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine-d8 (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: While stirring, add benzoyl chloride (1.05 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[10]
Analytical Characterization
This protocol describes the standard workflow for confirming the identity, purity, and isotopic enrichment of the synthesized this compound.
Objective: To verify the molecular structure and isotopic labeling of the synthesized compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire a proton NMR spectrum. The spectrum should show signals corresponding only to the five protons on the benzoyl group. The absence of signals in the typical piperazine proton region (~2.8-3.8 ppm) confirms high levels of deuteration.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the carbon skeleton of the molecule.
-
²H NMR (Deuterium NMR): If available, acquire a deuterium NMR spectrum to directly observe the deuterium signals on the piperazine ring, confirming the sites of isotopic labeling.[10]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatography: Inject the sample into an HPLC system equipped with a C18 column to assess purity. The resulting chromatogram should show a single major peak.
-
Mass Spectrometry: Analyze the eluent by a mass spectrometer (e.g., ESI-QTOF or Triple Quadrupole). The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 199.30, corresponding to the mass of the deuterated compound. The absence of a significant peak at m/z 191.24 (the mass of the non-deuterated compound) confirms high isotopic purity.[11]
-
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes related to the synthesis, analysis, and biological relevance of deuterated 1-Benzoylpiperazine.
Biological Context and Metabolism
1-Benzoylpiperazine is pharmacologically relevant primarily as a metabolite of other psychoactive piperazine derivatives, such as 1-Benzylpiperazine (BZP).[2] BZP itself is a central nervous system stimulant that acts as a serotonin and dopamine reuptake inhibitor and a non-selective serotonin receptor agonist.[9] Therefore, understanding the properties and metabolic fate of its metabolites, like 1-Benzoylpiperazine, is crucial for toxicological and pharmacological assessments.
The metabolism of piperazine-based drugs is predominantly mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[12] Studies on BZP and related compounds have implicated enzymes such as CYP2D6, CYP1A2, and CYP3A4 in their biotransformation.[12] Metabolic pathways include hydroxylation of the aromatic rings and degradation of the piperazine ring itself.[2]
The use of this compound is particularly valuable for studying these metabolic pathways. The kinetic isotope effect can lead to a slower rate of metabolism at the deuterated piperazine ring, potentially shifting metabolic pathways towards other sites on the molecule (e.g., the benzoyl group) or reducing the overall clearance rate. This allows researchers to investigate the specific contribution of piperazine ring metabolism to the overall disposition of the drug.[5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuteration - ThalesNano [thalesnano.com]
- 4. nbinno.com [nbinno.com]
- 5. N-(Benzoyl)piperazine--d8 CAS#: 1219805-49-8 [chemicalbook.com]
- 6. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound by MedChem Express, Cat. No. HY-W002698S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 8. 13754-38-6 CAS MSDS (1-BENZOYLPIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1-Benzoylpiperazine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Benzoylpiperazine-d8 (Deuterated Benzoylpiperazine), a crucial analytical tool in the study of piperazine-based compounds. This document outlines its chemical properties, lists known suppliers, and details its application as an internal standard in analytical methodologies.
Core Compound Information
This compound is the deuterated analog of 1-Benzoylpiperazine, a compound recognized for its psychoactive properties and as a key intermediate in the synthesis of various pharmaceuticals. The introduction of eight deuterium atoms onto the piperazine ring provides a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry.
Chemical and Physical Properties
A summary of the key quantitative data for this compound and its non-deuterated counterpart is presented below. This information has been compiled from various supplier and chemical database sources.
| Property | This compound | 1-Benzoylpiperazine |
| CAS Number | 1219805-49-8[1] | 13754-38-6[2] |
| Molecular Formula | C₁₁H₆D₈N₂O[1] | C₁₁H₁₄N₂O[2] |
| Molecular Weight | 198.29 g/mol [1] | 190.25 g/mol [2] |
| Appearance | White to off-white solid (inferred) | White to almost white crystalline powder[2] |
| Purity | Typically ≥98% (by GC or LC-MS) | ≥98% (GC)[2] |
| Isotopic Enrichment | Typically ≥99% atom % D | Not Applicable |
| Melting Point | Not specified | 68 °C[2] |
| Boiling Point | Not specified | 207 °C at 10 mmHg[2] |
| Solubility | Soluble in DMSO (e.g., 10 mM)[1] and Methanol | Soluble in organic solvents |
Suppliers
This compound is available from several specialized chemical suppliers that offer isotopically labeled compounds for research purposes. These include:
-
MedChemExpress
-
Clearsynth Labs Limited
-
ChengDu SinoStandards Bio-Tech Co., Ltd.
-
Yancheng Tongming Biotechnology Co., Ltd.
-
LGC Science (Shanghai) Ltd.
-
Nanjing Shizhou Biology Technology Co., Ltd.
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of Piperazine-d8
A common method for the synthesis of N-aryl piperazines involves the reaction of an aniline with bis(2-chloroethyl)amine. For the deuterated analog, a deuterated source would be required. A potential route could involve the reduction of a suitable precursor with a deuterium source.
Step 2: Acylation of Piperazine-d8
The deuterated piperazine can then be acylated using benzoyl chloride in the presence of a base to yield this compound.
-
Reactants: Piperazine-d8, Benzoyl Chloride, Triethylamine (or another suitable base), and a solvent such as Dichloromethane (DCM).
-
Procedure:
-
Dissolve Piperazine-d8 in DCM and cool the mixture in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add a solution of benzoyl chloride in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
-
Below is a conceptual workflow for the proposed synthesis.
Caption: Proposed two-step synthesis of this compound.
Analytical Application: LC-MS/MS Method for Piperazine Analysis
This compound is primarily used as an internal standard for the quantification of piperazine-based designer drugs and related compounds in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is adapted from a published method for the analysis of piperazine derivatives.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation (for biological matrices like urine or serum):
-
To a 100 µL aliquot of the sample, add the internal standard solution (this compound in methanol) to a final concentration of 100 ng/mL.
-
Alkalinize the sample with 3M NaOH.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex and centrifuge the sample.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Xterra RP C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 4.1) and an organic solvent (e.g., acetonitrile and methanol).
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for both the analyte of interest and this compound. For this compound, the precursor ion would be [M+H]⁺ (m/z 199.3). Product ions would be determined by infusing a standard solution and performing a product ion scan.
-
The following diagram illustrates the analytical workflow.
Caption: Workflow for analyte quantification using an internal standard.
References
The Role of 1-Benzoylpiperazine-d8 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism and application of 1-Benzoylpiperazine-d8 as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS). The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, ensuring the accuracy and precision required for drug development and research.
The Core Principle: Isotope Dilution Mass Spectrometry
The fundamental mechanism behind the efficacy of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry. In this technique, a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of analysis. This "spiked" sample is then subjected to the entire sample preparation and analysis workflow.
Because the deuterated internal standard is chemically identical to the analyte of interest (1-Benzoylpiperazine), it experiences the same physical and chemical variations throughout the analytical process. This includes degradation, loss during extraction and handling, and ionization suppression or enhancement in the mass spectrometer source.[1] Since the internal standard and the analyte behave virtually identically, the ratio of their signals in the mass spectrometer remains constant, even if the absolute signal intensities fluctuate. This stable ratio allows for the accurate quantification of the analyte, as it corrects for any unpredictable variations that may occur.
The key distinction between the analyte and the internal standard is their mass-to-charge ratio (m/z), which is easily differentiated by the mass spectrometer. The eight deuterium atoms in this compound give it a higher mass than the non-deuterated analyte, allowing for their simultaneous measurement without interference.
Synthesis of this compound
The synthesis of this compound is crucial for its availability as an internal standard. While specific, detailed protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a general synthetic route can be proposed based on established chemical principles and available information on the synthesis of similar deuterated compounds.
A plausible and efficient method involves the acylation of commercially available piperazine-d8 with benzoyl chloride. Piperazine-d8, where all eight hydrogen atoms on the piperazine ring are replaced with deuterium, serves as the deuterated precursor.
Proposed Synthetic Scheme:
A likely synthesis would proceed as follows:
-
Reaction Setup: Piperazine-d8 is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Acylation: Benzoyl chloride is added dropwise to the solution at a controlled temperature, typically cooled in an ice bath to manage the exothermic reaction.
-
Workup and Purification: After the reaction is complete, the mixture is washed with an aqueous solution to remove the base and any unreacted starting materials. The organic layer is then dried, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified, typically by column chromatography or recrystallization, to yield the final high-purity internal standard.
Experimental Protocol: Quantitative Analysis of 1-Benzoylpiperazine using LC-MS/MS
The following is a representative experimental protocol for the quantitative analysis of 1-Benzoylpiperazine in a biological matrix (e.g., plasma or urine) using this compound as an internal standard. This protocol is based on methodologies described for the analysis of piperazine derivatives.
Materials and Reagents
-
1-Benzoylpiperazine (analyte) reference standard
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
Sample Preparation
A protein precipitation method is commonly employed for the extraction of 1-Benzoylpiperazine from biological matrices:
-
To 100 µL of the biological sample, add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size) is suitable for the separation.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analyte and internal standard. A typical gradient might be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Column Temperature: 40 °C
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor and product ions, along with the collision energies, need to be optimized for the specific mass spectrometer being used. Based on the fragmentation patterns of similar compounds, the following are proposed MRM transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Benzoylpiperazine | 191.1 | 105.1 | To be optimized |
| 77.1 | To be optimized | ||
| This compound | 199.2 | 105.1 | To be optimized |
| 85.1 | To be optimized |
Note: The collision energies must be empirically determined for the instrument in use to achieve optimal fragmentation and signal intensity.
Data Presentation and Validation
A crucial aspect of any quantitative method is its validation to demonstrate its reliability. The following tables present representative data from a method validation for the analysis of 1-Benzoylpiperazine using this compound as an internal standard.
Calibration Curve
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the nominal concentration of the analyte.
| Nominal Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 12,345 | 1,100,234 | 0.0112 | 1.05 | 105.0 |
| 5 | 60,987 | 1,098,765 | 0.0555 | 5.12 | 102.4 |
| 10 | 125,432 | 1,123,456 | 0.1116 | 9.89 | 98.9 |
| 50 | 612,345 | 1,110,987 | 0.5512 | 50.5 | 101.0 |
| 100 | 1,234,567 | 1,105,678 | 1.1166 | 99.8 | 99.8 |
| 500 | 6,210,987 | 1,115,432 | 5.5681 | 498.7 | 99.7 |
| 1000 | 12,456,789 | 1,120,876 | 11.1135 | 1005.2 | 100.5 |
Linearity: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
Precision and Accuracy
The precision and accuracy of the method are evaluated using quality control (QC) samples at different concentration levels.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 1.03 | 103.0 | ≤ 15 | ≤ 15 |
| Low QC | 3 | 2.95 | 98.3 | ≤ 10 | ≤ 10 |
| Medium QC | 75 | 76.2 | 101.6 | ≤ 8 | ≤ 9 |
| High QC | 750 | 745.5 | 99.4 | ≤ 7 | ≤ 8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.
Visualizing the Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of using an internal standard.
Experimental Workflow
Caption: A flowchart illustrating the major steps in the quantitative analysis of 1-Benzoylpiperazine.
Principle of Internal Standard Correction
Caption: A diagram illustrating how a deuterated internal standard corrects for analytical variability.
Conclusion
This compound serves as an invaluable tool for the accurate and precise quantification of 1-Benzoylpiperazine in complex biological matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The use of this stable isotope-labeled internal standard, in conjunction with a validated LC-MS/MS method, provides the high level of confidence in analytical data that is essential for research, clinical, and drug development applications. This technical guide provides a comprehensive overview of the principles, synthesis, and application of this compound, offering a solid foundation for its implementation in the laboratory.
References
Isotopic Purity of 1-Benzoylpiperazine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 1-Benzoylpiperazine-d8, a deuterated analog of 1-Benzoylpiperazine. This document outlines the synthesis, purification, and rigorous analytical methodologies employed to ascertain the isotopic enrichment and chemical purity of this compound, which is crucial for its application in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based bioanalytical assays.[1][2]
Introduction to Deuterated Compounds in Drug Development
Deuterium-labeled compounds, such as this compound, are powerful tools in pharmaceutical research. The substitution of hydrogen with its heavier, stable isotope, deuterium, can lead to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect. Consequently, deuterated compounds can exhibit improved metabolic stability, reduced formation of toxic metabolites, and enhanced pharmacokinetic profiles. Ensuring high isotopic purity is paramount to obtaining reliable and reproducible data in preclinical and clinical studies.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through a two-step process involving the deuteration of the piperazine ring followed by acylation.
Synthesis of Piperazine-d8
A common method for preparing piperazine-d8 is through the reduction of piperazine-2,3,5,6-tetrone with a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD4), followed by appropriate work-up procedures. Alternatively, catalytic deuterium exchange reactions on piperazine can be employed.
Benzoylation of Piperazine-d8
The final product, this compound, is synthesized by the reaction of piperazine-d8 with benzoyl chloride in the presence of a base, such as triethylamine, in an appropriate aprotic solvent like dichloromethane. The reaction is typically carried out at reduced temperatures to control exothermicity and minimize side reactions.
Purification
The crude product is purified using standard techniques such as column chromatography on silica gel or recrystallization to yield this compound with high chemical purity.
Isotopic Purity Assessment
The isotopic purity of this compound is a critical parameter and is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a primary technique for determining the isotopic distribution of a deuterated compound. High-resolution mass spectrometry (HRMS) is particularly valuable for resolving the isotopic peaks and providing an accurate assessment of deuterium incorporation.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled to an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
Data Acquisition: The instrument is operated in positive ion mode, and full-scan mass spectra are acquired over a relevant m/z range.
-
Data Analysis: The isotopic cluster of the molecular ion ([M+H]+) is analyzed. The relative intensities of the peaks corresponding to the d0 to d8 species are used to calculate the isotopic distribution and the overall isotopic purity.
Table 1: Representative Isotopic Distribution Data for this compound by Mass Spectrometry
| Isotopic Species | Theoretical m/z ([M+H]+) | Observed Relative Intensity (%) |
| d0 | 191.12 | < 0.1 |
| d1 | 192.12 | < 0.1 |
| d2 | 193.13 | < 0.1 |
| d3 | 194.13 | 0.2 |
| d4 | 195.14 | 0.5 |
| d5 | 196.14 | 1.5 |
| d6 | 197.15 | 5.0 |
| d7 | 198.15 | 20.0 |
| d8 | 199.16 | 72.7 |
Isotopic Purity Calculation:
The isotopic purity is calculated as the percentage of the desired deuterated species relative to all isotopic species.
Isotopic Purity (%) = [Intensity(d8) / Σ(Intensities of d0 to d8)] x 100
Based on the representative data, the isotopic purity is >99% for d8.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the location and extent of deuteration. Both ¹H NMR and ²H NMR are employed for a comprehensive analysis.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, with a known internal standard like tetramethylsilane - TMS).
-
¹H NMR: The ¹H NMR spectrum is used to quantify the residual non-deuterated sites. The absence or significant reduction of proton signals at the expected positions of the piperazine ring confirms successful deuteration.
-
²H NMR: The ²H NMR spectrum directly detects the deuterium nuclei, confirming their presence at the desired positions.
Table 2: Representative ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.38 | m | 5H | Aromatic protons |
| 3.80 - 3.50 | br s | < 0.05H | Residual piperazine protons |
The integration of the residual proton signals in the piperazine region is compared to the integration of a non-deuterated portion of the molecule (in this case, the benzoyl group protons) to determine the percentage of deuteration at each site.
Chemical Purity
In addition to isotopic purity, the chemical purity of this compound is determined to ensure the absence of starting materials, reagents, or by-products.
Table 3: Chemical Purity Analysis
| Analytical Method | Specification | Result |
| HPLC-UV (254 nm) | ≥ 98.0% | 99.5% |
| ¹H NMR | Conforms to structure | Conforms |
Conclusion
The isotopic and chemical purity of this compound are critical quality attributes that directly impact its performance in research and development applications. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic enrichment and distribution. The detailed methodologies and representative data presented in this guide serve as a benchmark for researchers, scientists, and drug development professionals working with deuterated compounds, ensuring the generation of high-quality and reliable scientific data.
References
Technical Guide: 1-Benzoylpiperazine-d8 Safety and Handling
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzoylpiperazine-d8 is publicly available. The following information is compiled from the SDS of the parent compound, 1-Benzoylpiperazine, and should be used as a primary reference for safety and handling. The toxicological and physical properties of the deuterated compound are expected to be very similar to its non-deuterated counterpart.
Introduction
This compound is the deuterium-labeled form of 1-Benzoylpiperazine.[1][2] Deuterated compounds are valuable in pharmaceutical research, particularly in pharmacokinetic studies to trace metabolic pathways and as internal standards in analytical chemistry for their ability to be distinguished from the non-labeled compound by mass spectrometry.[3] 1-Benzoylpiperazine itself is a key intermediate in the synthesis of various pharmaceuticals, including anti-anxiety and antidepressant medications, and is used in neuroscience research to study neurotransmitter systems.[4]
This guide provides a comprehensive overview of the safety, handling, and known properties of 1-Benzoylpiperazine, which should be applied when working with its deuterated analogue.
Physical and Chemical Properties
The following data is for the non-deuterated 1-Benzoylpiperazine.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | PubChem |
| Molecular Weight | 190.24 g/mol | PubChem[5] |
| Appearance | White to almost white crystalline powder | Chem-Impex[4] |
| Melting Point | 61 - 68 °C | ChemicalBook, Chem-Impex[4][6] |
| Boiling Point | 145 °C at 0.07 hPa | ChemicalBook[6] |
| Purity | ≥ 98% (GC) | Chem-Impex[4] |
| CAS Number | 13754-38-6 | PubChem[5] |
Hazard Identification and Safety Data
The hazard information presented below is based on the GHS classifications for 1-Benzoylpiperazine.
GHS Hazard Classification
| Hazard Class | Category | GHS Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Source: PubChem[5]
Precautionary Statements
| Type | Code | Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |
| P264 | Wash skin thoroughly after handling.[6] | |
| P271 | Use only outdoors or in a well-ventilated area.[5] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |
| P319 | Get medical help if eye irritation persists.[5] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |
| P405 | Store locked up.[6] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[7] |
Source: PubChem, ChemicalBook, Fisher Scientific[5][6][7]
Handling and Storage
Handling:
-
Use only under a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Avoid dust formation and inhalation.[7]
-
Wash hands thoroughly after handling.[6]
-
Keep away from heat, sparks, and open flames.[8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.[8]
-
Incompatible materials include strong oxidizing agents and strong acids.[7]
Toxicological Information
Detailed toxicological studies for 1-Benzoylpiperazine are limited. Most available data sheets for the non-deuterated compound state that no acute toxicity data is available.[6] However, related piperazine compounds like 1-Benzylpiperazine (BZP) are known to have stimulant effects on the central nervous system.[9] Adverse effects of BZP can include agitation, anxiety, palpitations, and in some cases, seizures.[9]
Experimental Protocols and Workflows
While specific experimental protocols for this compound are not detailed in the provided search results, its primary use is as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of 1-Benzoylpiperazine in biological or other complex matrices.
Generalized Workflow for Use as an Internal Standard
The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative analysis.
References
- 1. N-(Benzoyl)piperazine--d8 CAS#: 1219805-49-8 [m.chemicalbook.com]
- 2. This compound by MedChem Express, Cat. No. HY-W002698S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-BENZOYLPIPERAZINE - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. Benzylpiperazine - Wikipedia [en.wikipedia.org]
Solubility Profile of 1-Benzoylpiperazine-d8 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Benzoylpiperazine-d8, a deuterated analog of 1-Benzoylpiperazine, in various organic solvents. Understanding the solubility of this compound is critical for its application in research and drug development, impacting formulation, delivery, and bioavailability. This document compiles available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.
Introduction
This compound is the deuterated form of 1-Benzoylpiperazine, a compound of interest in medicinal chemistry and pharmacological research. The substitution of hydrogen with deuterium can alter the pharmacokinetic properties of a molecule, making the study of its physicochemical characteristics, such as solubility, essential. This guide addresses the current knowledge on the solubility of this compound and its non-deuterated counterpart.
Data Presentation: Quantitative Solubility Data
The available quantitative solubility data for this compound is currently limited. However, data for the non-deuterated analog, 1-Benzoylpiperazine, is more readily available and can serve as a useful proxy, given that deuteration often has a subtle effect on solubility. The following tables summarize the known solubility values.
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | 10 mM |
Table 2: Quantitative Solubility of 1-Benzoylpiperazine (Non-deuterated analog)
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 30 mg/mL |
| Water | Soluble |
Experimental Protocols: Determining Solubility
The following is a detailed methodology for determining the solubility of a compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, methanol, acetonitrile, etc.)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be visually present to ensure saturation.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute in the solvent remains constant over time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed for a short period to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.
-
-
Sample Preparation for Analysis:
-
Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A standard calibration curve of this compound in the same solvent should be prepared to accurately quantify the concentration in the sample.
-
-
Calculation:
-
Calculate the solubility of this compound in the organic solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL, g/100mL, or molarity (mol/L).
-
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Designer Drugs Using 1-Benzoylpiperazine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of designer drugs, specifically piperazine derivatives, using 1-Benzoylpiperazine-d8 (BZP-d8) as an internal standard. The protocols outlined below leverage Liquid Chromatography-Mass Spectrometry (LC-MS) for sensitive and reproducible quantification in biological matrices.
Introduction
Designer drugs, particularly synthetic piperazine derivatives, have become a significant challenge in clinical and forensic toxicology.[1][2][3] These substances mimic the effects of illicit drugs like ecstasy and amphetamines.[1][2][3] Accurate and reliable quantitative methods are crucial for determining the extent of exposure and for toxicological assessments. The use of a stable isotope-labeled internal standard, such as this compound (BZP-d8), is the gold standard for compensating for matrix effects and variations in sample processing, thereby ensuring the highest level of confidence in the analytical results.[1][2][3] This document details a validated LC-MS method for the quantification of common piperazine designer drugs.
Quantitative Data Summary
The following table summarizes the quantitative performance of a validated LC-MS method for the analysis of several piperazine derivatives using a deuterated internal standard.
| Analyte | Retention Time (min) | Linearity Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| BZP | 1.182 | 1 - 1000 | > 0.99 | 0.5 | 1 |
| MDBP | 1.360 | 1 - 1000 | > 0.99 | 0.5 | 1 |
| pFBP | 1.504 | 1 - 1000 | > 0.99 | 0.5 | 1 |
| mCPP | 6.141 | 1 - 1000 | > 0.99 | 0.5 | 1 |
| TFMPP | 6.732 | 1 - 1000 | > 0.99 | 0.5 | 1 |
| Internal Standard | |||||
| BZP-d7 | 1.102 | - | - | - | - |
Note: Data is compiled from a representative study.[2][4] BZP-d7 was used in the cited study, and similar performance is expected with BZP-d8.
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of piperazine designer drugs in biological samples.
1. Materials and Reagents
-
Standards: N-benzylpiperazine (BZP), 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), 1-(4-fluorobenzyl)piperazine (pFBP), 1-(3-chlorophenyl)piperazine (mCPP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP).
-
Internal Standard: this compound (BZP-d8) or a similar deuterated analog like BZP-d7.[1][2][3]
-
Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Formic acid.
-
Biological Matrix: Human plasma, urine, or serum.
2. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions in methanol to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.[2]
-
Internal Standard Working Solution (100 ng/mL): Dilute the BZP-d8 stock solution with methanol to a final concentration of 100 ng/mL.[2]
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of the biological sample, add 10 µL of the 100 ng/mL internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-15 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). At least two MRM transitions should be selected for each compound to ensure selectivity and reproducibility.[1][2]
4. Data Analysis and Quantification
The ratio of the analyte peak area to the internal standard peak area is used to generate a calibration curve.[1] The concentrations of the analytes in the unknown samples are then calculated from this calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
References
- 1. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 2. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Benzoylpiperazine-d8 in Urine Drug Testing
Introduction
1-Benzylpiperazine (BZP) is a recreational drug with stimulant properties, and its detection in urine is a key aspect of clinical and forensic toxicology. The use of a deuterated internal standard, such as 1-Benzoylpiperazine-d8 (BZP-d8), is crucial for accurate and precise quantification by compensating for variations during sample preparation and analysis.[1][2] Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in bioanalytical methods, as they co-elute with the analyte and normalize for matrix effects, which can cause ion suppression or enhancement in mass spectrometry.[2] This document provides detailed protocols for the analysis of BZP in urine using BZP-d8 as an internal standard, employing both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes typical quantitative data for the analysis of BZP in urine, compiled from various validated methods. These parameters are essential for ensuring the reliability and robustness of the analytical procedure.
| Parameter | GC-MS Method | LC-MS/MS Method | Reference(s) |
| Linearity Range | 0.016 - 10 µg/mL | 1 - 1000 ng/mL | [1][3] |
| Limit of Detection (LOD) | 0.002 µg/mL | 0.3 - 2 ng/mL | [3][4] |
| Limit of Quantification (LOQ) | 0.008 µg/mL | 10 ng/mL | [3][4] |
| Coefficient of Determination (r²) | > 0.99 | > 0.99 | [1][3] |
| Recovery | 90% - 108% | 76.3% - 93.3% | [3][4] |
| Precision (%CV) | < 15% | < 15% | [5][6] |
Experimental Protocols
Protocol 1: GC-MS Analysis of BZP in Urine
This protocol details a GC-MS method for the quantification of BZP in urine, incorporating enzymatic hydrolysis, solid-phase extraction (SPE), and derivatization.
1. Materials and Reagents
-
1-Benzoylpiperazine (BZP) and this compound (BZP-d8) standards
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Mixed-mode solid-phase extraction (SPE) cartridges
-
Methanol, Acetonitrile (HPLC grade)
-
Dichloromethane, Isopropanol, Ethyl Acetate
-
Ammonium hydroxide
-
Trifluoroacetic anhydride (TFAA) or other suitable derivatizing agent
2. Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine, add 50 µL of BZP-d8 internal standard solution (e.g., 1 µg/mL in methanol). Add 1 mL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase. Vortex and incubate at 60°C for 2 hours to cleave glucuronide conjugates.[5]
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% acetonitrile in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
After cooling, evaporate the solvent and reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
BZP-TFA derivative: Monitor characteristic ions (e.g., m/z 91, 134, 176).
-
BZP-d8-TFA derivative: Monitor corresponding deuterated fragment ions.
-
Protocol 2: LC-MS/MS Analysis of BZP in Urine
This protocol provides a sensitive and specific method for BZP quantification using LC-MS/MS, which typically requires less sample preparation than GC-MS.
1. Materials and Reagents
-
BZP and BZP-d8 standards
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water (18 MΩ·cm)
-
0.45 µm syringe filters
2. Sample Preparation
-
To 100 µL of urine, add 20 µL of BZP-d8 internal standard solution (e.g., 100 ng/mL in methanol).[1]
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate BZP from matrix components (e.g., start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Tandem Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
BZP: Select appropriate precursor and product ion transitions (e.g., m/z 177 -> 91).
-
BZP-d8: Select corresponding precursor and product ion transitions.
-
Visualizations
Metabolic Pathway of 1-Benzylpiperazine
The metabolism of BZP primarily involves hydroxylation of the aromatic ring and degradation of the piperazine moiety.[7][8] The major metabolites excreted in urine, often as glucuronide or sulfate conjugates, are 3-hydroxy-BZP and 4-hydroxy-BZP.[7]
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates the logical flow of the LC-MS/MS protocol for BZP quantification in urine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scholars.direct [scholars.direct]
- 4. researchgate.net [researchgate.net]
- 5. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Application of Deuterated 1-Benzoylpiperazine Analogs in Forensic Toxicology
Note: While the specific application of 1-Benzoylpiperazine-d8 in forensic toxicology is not extensively documented in currently available literature, the principles and methodologies are well-established through the use of a closely related and commonly employed deuterated internal standard, 1-Benzylpiperazine-d7 (BZP-d7) . This document will detail the application and protocols based on the established use of BZP-d7 as a representative stable isotope-labeled internal standard for the quantification of piperazine-based designer drugs in forensic contexts. The methodologies described are directly transferable to the use of this compound.
Introduction
1-Benzoylpiperazine and its analogs are a class of psychoactive substances that have been encountered in forensic toxicology casework. Accurate and reliable quantification of these compounds in biological matrices is crucial for interpreting their physiological effects and determining their role in intoxication or death. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization and fragmentation patterns in the mass spectrometer. This co-analysis effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.
Application Notes
The primary application of this compound in forensic toxicology is as an internal standard for the quantitative analysis of 1-Benzoylpiperazine and other related piperazine derivatives in biological specimens such as blood, urine, and hair. Its use is integral to analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Compensates for analyte loss during sample extraction and inconsistencies in instrument response.
-
Matrix Effect Mitigation: Co-elution with the target analyte allows for the normalization of signal suppression or enhancement caused by the biological matrix.
-
Reliable Quantification: Ensures a high degree of confidence in the measured concentration of the target analyte, which is critical for legal and clinical purposes.
Experimental Protocols
The following protocols are based on established methods for the analysis of piperazine derivatives using a deuterated internal standard like BZP-d7 and are adaptable for this compound.
Preparation of Stock and Working Solutions
a. Internal Standard Stock Solution (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of methanol.
b. Internal Standard Working Solution (100 ng/mL): Dilute the 100 µg/mL stock solution 1:1000 with methanol. For instance, add 10 µL of the stock solution to 9.99 mL of methanol. This working solution is then added to calibrators, controls, and unknown samples.
c. Calibration Standards: Prepare a series of calibration standards by spiking blank biological matrix (e.g., blood, urine) with known concentrations of the non-labeled 1-Benzoylpiperazine. The concentration range should encompass the expected concentrations in forensic samples. A typical calibration curve might include concentrations of 1, 5, 10, 25, 100, 250, 500, 750, and 1000 ng/mL.[1]
Sample Preparation: Protein Precipitation for Blood/Plasma
This method is a rapid and simple extraction technique suitable for LC-MS/MS analysis.
-
To 100 µL of calibrator, control, or patient sample in a microcentrifuge tube, add 20 µL of the 100 ng/mL internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid: 5% acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
a. Chromatographic Conditions (Illustrative Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
b. Mass Spectrometry Conditions (Illustrative Example for 1-Benzoylpiperazine):
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The specific MRM transitions for 1-Benzoylpiperazine and this compound need to be optimized.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| 1-Benzoylpiperazine | To be determined | To be determined | To be determined | To be optimized |
| This compound | To be determined | To be determined | To be determined | To be optimized |
Note: The precursor ion will correspond to the protonated molecule [M+H]⁺. The product ions are generated by fragmentation in the collision cell. The d8-analog will have a precursor ion that is 8 Da higher than the non-labeled compound.
Quantitative Data Summary
The following table summarizes typical validation parameters for a quantitative method for piperazine derivatives using a deuterated internal standard. The data is representative and would need to be established for a specific validated method.
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and within acceptable limits (e.g., < 20%) |
Visualizations
Caption: Experimental workflow for the quantification of 1-Benzoylpiperazine.
References
Application Notes and Protocols: 1-Benzoylpiperazine-d8 for Pharmacokinetic Studies of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzoylpiperazine-d8 (BZP-d8) is a deuterated analog of 1-Benzoylpiperazine, designed to serve as a high-fidelity internal standard for the quantitative analysis of piperazine derivatives in complex biological matrices. The substitution of hydrogen atoms with deuterium results in a compound that is chemically identical to its non-deuterated counterpart but possesses a distinct, higher mass. This property makes it an invaluable tool in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalytical methods.
In pharmacokinetic (PK) studies, the precise measurement of drug concentrations over time is paramount. Deuterated internal standards like BZP-d8 co-elute with the analyte of interest during chromatographic separation and experience similar ionization effects in the mass spectrometer. This allows for the accurate correction of variations that can occur during sample preparation, such as extraction inconsistencies and matrix effects, ultimately leading to more reliable and reproducible pharmacokinetic data.[1][2] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of piperazine derivatives, using 1-Benzylpiperazine (BZP) as a representative analyte.
Rationale for Using a Deuterated Internal Standard
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis for several key reasons:
-
Correction for Matrix Effects: Biological samples like plasma can contain endogenous components that interfere with the ionization of the analyte, either suppressing or enhancing the signal. Since the deuterated standard is chemically identical to the analyte, it is affected by the matrix in the same way, allowing for accurate normalization.
-
Compensation for Sample Loss: During the multi-step process of sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some amount of the analyte may be lost. The internal standard is added at the beginning of this process and is assumed to be lost at the same rate as the analyte, thus correcting for recovery variability.
-
Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, deuterated internal standards significantly improve the precision and accuracy of the analytical method.[1][2]
Experimental Protocols
I. Bioanalytical Method for the Quantification of 1-Benzylpiperazine (BZP) in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a method for the quantitative analysis of BZP in human plasma. This compound is used as the internal standard (IS).
A. Materials and Reagents
-
1-Benzylpiperazine (BZP) reference standard
-
This compound (BZP-d8) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium formate, analytical grade
-
Formic acid, analytical grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
B. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
C. Preparation of Stock and Working Solutions
-
BZP Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of BZP in 10 mL of methanol.
-
BZP-d8 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of BZP-d8 in 1 mL of methanol.
-
BZP Working Solutions: Prepare a series of working solutions by serially diluting the BZP stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
BZP-d8 Internal Standard Working Solution (100 ng/mL): Dilute the BZP-d8 stock solution with a 50:50 mixture of acetonitrile and water.
D. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (calibration standards, quality control samples, or unknown samples) into a microcentrifuge tube.
-
Add 20 µL of the 100 ng/mL BZP-d8 internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[1]
E. LC-MS/MS Conditions
-
HPLC Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 5% B
-
3.6-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM)
-
BZP: Precursor ion (Q1) m/z 177.1 -> Product ion (Q3) m/z 91.1
-
BZP-d8 (hypothetical): Precursor ion (Q1) m/z 209.2 -> Product ion (Q3) m/z 106.1 (Note: The exact transition for BZP-d8 would need to be optimized, assuming deuteration on the benzoyl ring).
-
Data Presentation
Pharmacokinetic Parameters of 1-Benzylpiperazine (BZP) in Healthy Human Volunteers
The following table summarizes the pharmacokinetic parameters of BZP following a single oral dose of 200 mg in healthy human participants.[3][4] The use of an internal standard like this compound is crucial for obtaining such precise data.
| Parameter | Mean Value | Standard Deviation | Units |
| Cmax (Maximum Plasma Concentration) | 262 | - | ng/mL |
| Tmax (Time to Cmax) | 75 | - | min |
| t1/2 (Elimination Half-life) | 5.5 | - | hours |
| AUC0-∞ (Area Under the Curve) | - | - | ng·h/mL |
| Cl/F (Apparent Total Clearance) | 99 | - | L/h |
Data adapted from Antia et al., 2009.[3][4]
Plasma Concentrations of BZP and its Major Metabolites
Following oral administration, BZP is metabolized to hydroxylated derivatives.[3][4]
| Compound | Cmax (ng/mL) | Tmax (min) |
| 1-Benzylpiperazine (BZP) | 262 | 75 |
| 4-Hydroxy-BZP | 7 | 60 |
| 3-Hydroxy-BZP | 13 | 75 |
Data adapted from Antia et al., 2009.[3][4]
Visualizations
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study of a piperazine derivative.
Proposed Metabolic Pathway of 1-Benzylpiperazine (BZP)
Caption: Simplified metabolic pathway of 1-Benzylpiperazine (BZP).[5][6]
Rationale for Using a Deuterated Internal Standard
Caption: Logical diagram illustrating the role of a deuterated internal standard.
References
- 1. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sample Preparation Techniques for 1-Benzoylpiperazine-d8 in Blood Plasma
Introduction
1-Benzoylpiperazine (BZP) is a synthetic substance with stimulant properties, and its detection in biological matrices is crucial in clinical, forensic, and pharmaceutical research settings. The use of a deuterated internal standard, 1-Benzoylpiperazine-d8 (BZP-d8), is essential for accurate quantification via mass spectrometry by correcting for analyte loss during sample preparation and instrumental analysis. Blood plasma, a complex biological matrix, contains proteins, lipids, and other endogenous substances that can interfere with analysis, necessitating a robust sample preparation strategy to isolate the analyte of interest.[1]
This document provides detailed protocols and comparative data for three common sample preparation techniques for BZP-d8 in blood plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are foundational in bioanalytical method development and validation.[2][3]
Protein Precipitation (PPT)
Principle: PPT is a straightforward and rapid method for removing the bulk of proteins from plasma samples.[4] It involves the addition of a water-miscible organic solvent (e.g., acetonitrile, methanol) or a strong acid to the plasma, which disrupts the solvation of proteins, causing them to denature and precipitate out of the solution.[4][5] The resulting supernatant, containing the analyte, can then be directly analyzed or further processed.
Figure 1: General workflow for sample preparation using Protein Precipitation.
Experimental Protocol: Acetonitrile Precipitation
-
Sample Aliquoting: Pipette 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound to the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma) to the tube.[6] Using acetonitrile is often effective, with studies on other drugs showing recoveries higher than 80%.[7]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.[6]
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[8] Vortex briefly to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Quantitative Data Summary: Protein Precipitation
| Parameter | Result | Notes |
|---|---|---|
| Analyte Recovery | >80% (typical for ACN)[7] | Recovery can be compound-dependent. |
| Precision (CV%) | <6%[7] | Refers to the reproducibility of the method. |
| Matrix Effect | Moderate to High | Ion suppression or enhancement is common due to remaining phospholipids. |
| Selectivity | Low | This method is non-selective and removes only proteins.[4] |
| Speed | High | The protocol is simple and fast, suitable for high-throughput screening. |
| Cost | Low | Requires minimal solvent and no specialized cartridges. |
Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase (the plasma sample) and an organic solvent.[1] By adjusting the pH of the aqueous phase, the charge state of the analyte can be modified to favor its partitioning into the organic phase, thereby separating it from water-soluble interferences.
Figure 2: General workflow for sample preparation using Liquid-Liquid Extraction.
Experimental Protocol: Ethyl Acetate Extraction
This protocol is adapted from a validated method for N-benzylpiperazine in human plasma.[9]
-
Sample Aliquoting: Pipette 500 µL of thawed human plasma into a 15 mL screw-cap tube.
-
Internal Standard Spiking: Add the working solution of BZP-d8 to the plasma.
-
pH Adjustment: Add a sufficient amount of a basic solution (e.g., 1M NaOH) to adjust the sample pH to approximately 12. This deprotonates the piperazine nitrogen, making the molecule less polar and more soluble in the organic solvent.
-
Extraction: Add 4.0 mL of ethyl acetate to the tube.[9]
-
Mixing: Cap the tube and vortex vigorously for 6 minutes to ensure thorough mixing and partitioning of the analyte.[10]
-
Phase Separation: Centrifuge the sample at 2500 g for 10 minutes. This will result in three distinct layers: an upper organic layer, a middle layer of precipitated proteins, and a lower aqueous layer.[10]
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.[10]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary: Liquid-Liquid Extraction
| Parameter | Result | Notes |
|---|---|---|
| Analyte Recovery | ~68%[9] | Highly dependent on solvent choice, pH, and mixing efficiency. |
| Precision (RSD%) | <5%[9] | Demonstrates good method reproducibility. |
| Matrix Effect | Low to Moderate | Generally provides cleaner extracts than PPT. |
| Selectivity | Moderate | Selectivity is achieved by pH adjustment and solvent choice. |
| Speed | Moderate | More time-consuming and labor-intensive than PPT. |
| Cost | Low to Moderate | Requires larger volumes of organic solvents. |
Solid-Phase Extraction (SPE)
Principle: SPE is a highly selective sample cleanup technique that uses a solid sorbent packed in a cartridge or 96-well plate to retain the analyte from the liquid sample.[11] Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong organic solvent. For a moderately polar compound like BZP, a reversed-phase sorbent (e.g., C18 or a water-wettable polymer like Oasis HLB) is suitable.
References
- 1. biotage.com [biotage.com]
- 2. wisdomlib.org [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Technical Tip: Protein Precipitation [phenomenex.com]
- 5. Investigation of human blood plasma sample preparation for performing metabolomics using ultrahigh performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS Method for the Quantitative Analysis of 1-Benzoylpiperazine using 1-Benzoylpiperazine-d8 as an Internal Standard
Application Note and Protocol
Introduction
1-Benzoylpiperazine (BZP) is a synthetic compound that belongs to the piperazine class of drugs. It exhibits stimulant properties, acting as a central nervous system stimulant with effects similar to amphetamine, though it is less potent.[1] Piperazine derivatives, including BZP, are known to interact with the serotonergic and dopaminergic systems, primarily by stimulating the release of dopamine, noradrenaline, and serotonin, and inhibiting their reuptake.[2][3] Due to its potential for abuse, there is a growing need for sensitive and reliable analytical methods for the detection and quantification of 1-Benzoylpiperazine in various matrices.
Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of illicit drugs and their metabolites.[4] The use of a stable isotope-labeled internal standard, such as 1-Benzoylpiperazine-d8, is the gold standard for quantitative analysis as it corrects for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the method. This application note provides a detailed protocol for the quantitative analysis of 1-Benzoylpiperazine in biological matrices using this compound as an internal standard.
Materials and Methods
Reagents and Materials
-
1-Benzoylpiperazine (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic anhydride (TFA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Phosphate buffer (pH 6.0)
-
Deionized water
Instrumentation
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Autosampler
-
Capillary column: 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Standard and Sample Preparation
Standard Solutions:
-
Prepare stock solutions of 1-Benzoylpiperazine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 1-Benzoylpiperazine by serial dilution of the stock solution with methanol to achieve concentrations ranging from 10 ng/mL to 1000 ng/mL.
-
Prepare an internal standard working solution of this compound at a concentration of 100 ng/mL in methanol.
Sample Preparation (from Plasma/Urine):
-
To 1 mL of the biological matrix (plasma or urine), add 100 µL of the internal standard working solution (100 ng/mL of this compound) and vortex.
-
Add 1 mL of phosphate buffer (pH 6.0) and vortex.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 2 mL of acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate containing 10% trifluoroacetic anhydride (TFA) for derivatization.
-
Heat the mixture at 70°C for 20 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Parameters
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp to 200°C at 20°C/min
-
Ramp to 280°C at 10°C/min, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ions for Monitoring:
The mass spectrum of underivatized 1-Benzoylpiperazine (BNZP) shows a unique benzoyl-group containing fragment at m/z 122.[5] For the deuterated internal standard, the corresponding fragment would be shifted. The selection of quantification and qualifier ions should be based on the mass spectra of the derivatized compounds.
| Compound | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 1-Benzoylpiperazine-TFA | To be determined | To be determined | To be determined |
| This compound-TFA | To be determined | To be determined | To be determined |
Note: The specific m/z values for the TFA derivatives need to be determined experimentally by analyzing the derivatized standards.
Results and Discussion
This GC-MS method provides a robust and sensitive approach for the quantification of 1-Benzoylpiperazine. The use of this compound as an internal standard ensures high accuracy and precision by compensating for any analyte loss during sample preparation and for variations in injection volume and instrument response.
Method Validation
A full method validation should be performed according to established guidelines. The following parameters should be assessed:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The linearity should be evaluated over the desired concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined to establish the sensitivity of the method. For similar piperazine compounds, LOQs in the low ng/mL range have been achieved in biological matrices.[6]
-
Accuracy and Precision: The accuracy and precision of the method should be evaluated at multiple concentration levels (low, medium, and high) by analyzing replicate quality control (QC) samples.
-
Recovery: The extraction efficiency of the SPE procedure should be determined by comparing the analyte response in extracted samples to that of non-extracted standards.
-
Specificity: The specificity of the method should be assessed by analyzing blank matrix samples to ensure the absence of interfering peaks at the retention times of the analyte and internal standard.
Quantitative Data Summary
The following table summarizes typical validation results for a similar GC-MS method for piperazine analysis.
| Validation Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 2 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Bias) | -5% to +5% |
| Precision (% RSD) | < 10% |
| Recovery | > 85% |
Experimental Workflow and Signaling Pathway
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of 1-Benzoylpiperazine is depicted in the following diagram.
Caption: Experimental workflow for the GC-MS analysis of 1-Benzoylpiperazine.
Signaling Pathway
1-Benzoylpiperazine and other piperazine derivatives primarily exert their effects by modulating the levels of key neurotransmitters in the brain, namely dopamine and serotonin. The diagram below illustrates a simplified proposed mechanism of action.
Caption: Proposed mechanism of action of 1-Benzoylpiperazine.
Conclusion
The described GC-MS method using this compound as an internal standard offers a reliable, sensitive, and accurate approach for the quantitative analysis of 1-Benzoylpiperazine in biological matrices. This method is suitable for use in forensic toxicology, clinical chemistry, and drug development research. The detailed protocol and validation parameters provide a solid foundation for the implementation of this method in a laboratory setting.
References
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.direct [scholars.direct]
Application Notes and Protocols for the Use of 1-Benzoylpiperazine-d8 in Metabolite Identification Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Benzoylpiperazine-d8 as an internal standard in metabolite identification studies. The information is primarily based on methodologies established for the closely related compound, N-benzylpiperazine (BZP), and serves as a robust framework for investigating the metabolism of 1-Benzoylpiperazine.
Introduction
1-Benzoylpiperazine is a compound of interest in various fields of research, and understanding its metabolic fate is crucial for toxicological and pharmacological assessments. Stable isotope-labeled internal standards, such as this compound, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based metabolite identification and quantification. The deuterium-labeled standard co-elutes with the unlabeled analyte but is distinguishable by its higher mass, allowing for accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis[1].
This document outlines the expected metabolic pathways of 1-Benzoylpiperazine based on known biotransformations of similar piperazine-containing compounds and provides detailed protocols for in vitro metabolism studies using human liver microsomes and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Predicted Metabolic Pathways of 1-Benzoylpiperazine
Based on studies of N-benzylpiperazine and other arylpiperazine derivatives, the metabolism of 1-Benzoylpiperazine is anticipated to proceed through several key pathways[2][3]. The primary routes of biotransformation are expected to be:
-
Aromatic Hydroxylation: The addition of a hydroxyl group to the benzoyl ring is a common metabolic pathway for many aromatic compounds[3].
-
Piperazine Ring Oxidation: The piperazine moiety is susceptible to metabolic degradation, which can involve hydroxylation and further oxidation[3][4].
-
N-dealkylation: Cleavage of the benzoyl group from the piperazine ring, although likely a minor pathway for this amide linkage compared to the N-benzyl group of BZP[2].
-
Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid to form more water-soluble glucuronides for excretion[5].
The following diagram illustrates the predicted primary metabolic pathways of 1-Benzoylpiperazine.
Caption: Predicted metabolic pathway of 1-Benzoylpiperazine.
Experimental Protocols
The following protocols are adapted from established methods for the in vitro metabolism of piperazine derivatives and their analysis by LC-MS/MS[4][6].
Protocol 1: In Vitro Metabolism of 1-Benzoylpiperazine in Human Liver Microsomes
This protocol describes the incubation of 1-Benzoylpiperazine with human liver microsomes (HLMs) to generate metabolites.
Materials:
-
1-Benzoylpiperazine
-
This compound (for internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
Procedure:
-
Prepare a stock solution of 1-Benzoylpiperazine in a suitable solvent (e.g., DMSO, methanol) at a concentration of 10 mM.
-
In a microcentrifuge tube, combine the following in order:
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking[6].
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins.
-
Vortex the sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Spike the supernatant with a known concentration of this compound internal standard solution prior to analysis.
The following diagram outlines the experimental workflow for the in vitro metabolism study.
Caption: Workflow for in vitro metabolism of 1-Benzoylpiperazine.
Protocol 2: LC-MS/MS Analysis for Metabolite Identification and Quantification
This protocol provides a general framework for the analysis of 1-Benzoylpiperazine and its metabolites using LC-MS/MS. Instrument parameters will need to be optimized for the specific system being used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (adapted from[1]):
-
Column: A C18 reversed-phase column is suitable (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) is a good starting point.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
MS/MS Conditions (adapted from[1]):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and full scan or product ion scan for metabolite identification.
-
MRM Transitions: These need to be determined empirically for 1-Benzoylpiperazine, its deuterated standard, and its potential metabolites. For BZP, a common transition is the precursor ion to a fragment corresponding to the tropylium ion (m/z 91)[1]. A similar fragmentation pattern might be observed for 1-Benzoylpiperazine.
-
Collision Energy: Optimize for each MRM transition.
The logical relationship for setting up the LC-MS/MS analysis is depicted below.
Caption: Logical workflow for LC-MS/MS analysis.
Data Presentation
The following tables summarize typical quantitative data obtained from LC-MS/MS method validation for the analysis of N-benzylpiperazine (BZP), which can be used as a reference for validating a method for 1-Benzoylpiperazine.
Table 1: LC-MS/MS Method Validation Parameters for BZP Analysis in Hair [7]
| Parameter | Value |
| Linearity Range | 0.085 to 8.65 ng/mg |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤10% |
| Inter-day Precision (%CV) | ≤10% |
| Extraction Efficiency | 78% - 91% |
Table 2: LC-MS/MS Method Validation Parameters for BZP Analysis in Urine [8]
| Parameter | Value |
| Linearity Range | 10 – 1500 ng/mL |
| Correlation Coefficient (r) | 0.9914 - 0.9983 |
| Limit of Detection (LOD) | 0.3–2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Recovery | 76.3%–93.3% |
Table 3: Pharmacokinetic Parameters of BZP Metabolites in Rats (following a 5 mg/kg dose) [5]
| Compound | Cumulative Excretion (48h, % of dose) |
| BZP (unchanged) | 6.7% |
| p-Hydroxy-BZP | ~25% |
| m-Hydroxy-BZP | ~2% |
Conclusion
The use of this compound as an internal standard is critical for the accurate and reliable identification and quantification of 1-Benzoylpiperazine and its metabolites. The provided protocols, adapted from established methods for the closely related compound N-benzylpiperazine, offer a solid foundation for researchers to conduct in vitro metabolism studies and develop robust LC-MS/MS analytical methods. The successful application of these methodologies will enable a thorough understanding of the biotransformation of 1-Benzoylpiperazine, which is essential for its pharmacological and toxicological evaluation. It is important to note that while the provided information is based on a close structural analog, method parameters should be specifically optimized for 1-Benzoylpiperazine to ensure the highest quality data.
References
- 1. mdpi.com [mdpi.com]
- 2. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
- 5. Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Analysis using 1-Benzoylpiperazine-d8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Benzoylpiperazine-d8 (BZP-d8) as an internal standard in the construction of calibration curves for the quantitative analysis of 1-Benzoylpiperazine (BZP) and related compounds. The methodologies outlined are primarily designed for liquid chromatography-mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) applications, which are standard techniques in drug metabolism, pharmacokinetics, and forensic toxicology studies.
Introduction
1-Benzoylpiperazine (BZP) is a recreational drug with stimulant properties. Accurate and precise quantification of BZP in various biological matrices is crucial for clinical and forensic purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. BZP-d8 has nearly identical chemical and physical properties to BZP, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for variations in the analytical process. This internal standard method enhances the accuracy, precision, and reliability of the quantification.
Data Presentation: Quantitative Parameters for BZP Calibration Curves
The following table summarizes typical quantitative data for calibration curves of BZP using a deuterated internal standard. These values are compiled from various analytical method validation studies and serve as a reference for expected performance.
| Parameter | Typical Value/Range | Notes |
| Internal Standard (IS) Spiking Concentration | 100 ng/mL or 0.5 µg/mL | The concentration should be consistent across all calibration standards and samples. |
| Calibration Curve Range | 1 - 1000 ng/mL | The range should encompass the expected concentrations of the analyte in the samples. |
| 0.5 - 7 µg/mL | A wider range may be used depending on the application. | |
| 1 - 50 ng/mL | A narrower range is suitable for trace-level analysis.[1][2][3] | |
| Linearity (R²) | > 0.99 | A high coefficient of determination indicates a strong linear relationship between concentration and response.[1][2][3] |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[1][2][3] |
| Intra-day Precision (%RSD) | < 5% | Measures the precision of the method within a single day.[1][2][3] |
| Inter-day Precision (%RSD) | < 10% | Measures the precision of the method across different days.[1][2][3] |
| Accuracy | > 90% | Reflects how close the measured value is to the true value.[1][2][3] |
Experimental Protocols
Preparation of Stock Solutions
a. This compound (BZP-d8) Internal Standard Stock Solution (100 µg/mL)
-
Accurately weigh 1 mg of this compound standard powder.
-
Dissolve the powder in a 10 mL volumetric flask using methanol as the solvent.
-
Ensure the powder is completely dissolved by vortexing or sonicating for a few minutes.
-
Bring the flask to the final volume with methanol and mix thoroughly.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container.
b. 1-Benzoylpiperazine (BZP) Analyte Stock Solution (1 mg/mL)
-
Accurately weigh 10 mg of 1-Benzoylpiperazine standard powder.
-
Dissolve the powder in a 10 mL volumetric flask using methanol.
-
Vortex or sonicate until fully dissolved.
-
Fill the flask to the mark with methanol and invert several times to ensure homogeneity.
-
Store this stock solution at -20°C.
Preparation of Working Solutions
a. BZP-d8 Internal Standard Working Solution (e.g., 1 µg/mL or 1000 ng/mL)
-
Pipette 100 µL of the 100 µg/mL BZP-d8 stock solution into a 10 mL volumetric flask.
-
Dilute to the final volume with the appropriate solvent (e.g., methanol or a mixture of mobile phase components).
-
This working solution will be used to spike all calibration standards and unknown samples.
b. BZP Analyte Working Solution for Calibration Curve (e.g., 10 µg/mL)
-
Pipette 100 µL of the 1 mg/mL BZP stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with methanol. This will serve as the high-level working solution for serial dilutions.
Preparation of Calibration Curve Standards
The following is an example protocol for preparing a calibration curve ranging from 1 ng/mL to 1000 ng/mL. The final volume of each calibration standard is 1 mL.
-
Label a series of microcentrifuge tubes for each calibration point (e.g., Blank, 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Prepare serial dilutions from the 10 µg/mL BZP analyte working solution to create intermediate standards.
-
To each labeled tube, add the appropriate volume of the corresponding BZP intermediate standard.
-
Add a constant volume of the BZP-d8 internal standard working solution to every tube (except the blank), ensuring the final concentration of BZP-d8 is consistent across all standards (e.g., 100 ng/mL).
-
Add the matrix (e.g., blank plasma, urine, or buffer) to each tube.
-
Add the extraction solvent (e.g., acetonitrile) to precipitate proteins or perform liquid-liquid extraction as per the specific analytical method.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Calibration Standard Preparation
The following diagram illustrates the general workflow for the preparation of calibration standards using a deuterated internal standard.
Caption: Workflow for preparing calibration standards with a deuterated internal standard.
Logical Relationship of Quantitative Analysis
The following diagram illustrates the logical relationship in quantitative analysis using an internal standard.
Caption: Logical flow of internal standard-based quantitative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans * | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Bioanalysis with 1-Benzoylpiperazine-d8
Welcome to the technical support center for bioanalysis using 1-Benzoylpiperazine-d8 (BZP-d8) as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand matrix effects in their LC-MS/MS bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in bioanalysis?
A: Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the target analyte.[1] In regulated bioanalysis, it is crucial to assess and mitigate matrix effects to ensure the reliability of the data.[2][3]
Q2: How does using a stable isotope-labeled internal standard (SIL-IS) like this compound help with matrix effects?
A: A SIL-IS, such as BZP-d8, is considered the gold standard for mitigating matrix effects.[1] Because it is chemically almost identical to the analyte (1-Benzoylpiperazine), it co-elutes and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise results.
Q3: What are the common sources of matrix effects in biological samples?
A: Endogenous components of the biological matrix are major contributors to matrix effects. These can include:
-
Phospholipids
-
Salts
-
Proteins and peptides
-
Endogenous metabolites
Exogenous substances introduced during sample collection and preparation can also cause interference, such as:
-
Anticoagulants
-
Stabilizers
-
Dosing vehicles[1]
Q4: When should I suspect that matrix effects are impacting my assay?
A: You should suspect matrix effects if you observe:
-
Poor accuracy and precision in your quality control (QC) samples.
-
Inconsistent results across different lots of biological matrix.
-
A discrepancy between results from samples prepared in neat solution versus those in the biological matrix.
-
Non-linearity in the calibration curve at higher concentrations.
Troubleshooting Guides
Issue 1: Poor peak area reproducibility for BZP and/or BZP-d8
This issue often points towards variable matrix effects between samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate sample clean-up is a primary cause of significant matrix effects.
-
Protein Precipitation (PPT): While quick, PPT is the least effective at removing interfering components.
-
Liquid-Liquid Extraction (LLE): Offers better clean-up than PPT by partitioning the analyte into an immiscible solvent.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbent chemistry to retain the analyte while washing away interferences. Consider if your current SPE protocol is optimized.
-
-
Optimize Chromatography: Ensure chromatographic separation of the analyte and IS from the regions of significant ion suppression.
-
Perform a post-column infusion experiment (see Experimental Protocols) to identify the retention times where matrix components cause the most significant ion suppression.
-
Adjust the gradient, mobile phase composition, or even the column chemistry to shift the elution of BZP and BZP-d8 away from these suppression zones.
-
-
Check for Lot-to-Lot Variability: Different sources of your biological matrix can have varying compositions, leading to inconsistent matrix effects.
Logical Workflow for Troubleshooting Poor Reproducibility
Caption: Troubleshooting workflow for poor peak area reproducibility.
Issue 2: Analyte (BZP) recovery is acceptable, but the BZP/BZP-d8 area ratio is inconsistent.
This can occur if the analyte and the SIL-IS are not experiencing the same degree of matrix effect.
Troubleshooting Steps:
-
Confirm Co-elution: Verify that BZP and BZP-d8 are co-eluting perfectly. While SIL-IS are designed to co-elute, minor differences in retention time can sometimes occur, leading to differential matrix effects.
-
Investigate IS Concentration: An excessively high concentration of the internal standard can, in some cases, cause ion suppression of the analyte. Ensure the concentration of BZP-d8 is appropriate and not saturating the detector.
-
Assess Matrix Factor: Quantitatively assess the matrix factor for both the analyte and the internal standard. The IS-normalized matrix factor should be close to 1.0.[1] A value significantly different from 1.0 indicates that the IS is not adequately compensating for the matrix effect.
Quantitative Data Summary
| Parameter | Without SIL-IS (Analyte Only) | With SIL-IS (Analyte/IS Ratio) | Acceptance Criteria |
| Matrix Factor (MF) from 6 lots | |||
| Lot 1 | 0.65 | 0.98 | |
| Lot 2 | 0.72 | 1.01 | |
| Lot 3 | 0.59 | 0.95 | |
| Lot 4 | 0.81 | 1.05 | |
| Lot 5 | 0.68 | 0.99 | |
| Lot 6 | 0.75 | 1.03 | |
| Mean MF | 0.70 (Ion Suppression) | 1.00 | Ideally 0.8 - 1.2 |
| %CV of MF | 12.5% | 3.5% | ≤ 15% |
| Accuracy of QCs in different lots (% Bias) | -30% to +10% | -5% to +5% | Within ±15% |
| Precision of QCs in different lots (%CV) | > 20% | < 5% | ≤ 15% |
Interpretation: The table demonstrates that without a SIL-IS, the analyte signal is significantly suppressed and highly variable across different plasma lots, leading to unacceptable accuracy and precision. When the analyte/IS ratio is used, the matrix effect is normalized, bringing the matrix factor close to 1 with low variability, and allowing the QC samples to meet the acceptance criteria.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Addition
This method, recommended by the FDA and EMA, quantitatively determines the extent of ion suppression or enhancement.[1][2][3][4]
Objective: To calculate the Matrix Factor (MF) for 1-Benzoylpiperazine with and without normalization by this compound.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (BZP) and IS (BZP-d8) into the reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Spiked Matrix): Process blank biological matrix (e.g., plasma) from at least six different sources through the entire extraction procedure. Spike the analyte and IS into the final, dried extract before reconstitution.
-
Set C (Pre-Spiked Matrix): Spike the analyte and IS into the blank biological matrix before starting the extraction procedure (these are your standard QC samples).
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the IS.
-
Calculate Matrix Factor (MF):
-
Absolute MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (Absolute MF of Analyte) / (Absolute MF of IS)
-
-
Calculate Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should not be greater than 15%.[3]
-
Experimental Workflow for Matrix Effect Assessment
Caption: Workflow for quantitative matrix effect assessment.
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion
This experiment helps to identify at which points during the chromatographic run ion suppression or enhancement occurs.[1][5]
Objective: To create a matrix effect profile for a given bioanalytical method.
Procedure:
-
System Setup:
-
Set up the LC-MS/MS system as you would for your standard analysis.
-
Using a T-connector, infuse a standard solution of BZP at a constant flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer inlet.
-
-
Establish a Stable Baseline: Allow the infusion to continue until a stable, elevated baseline signal is observed for the BZP MRM transition.
-
Inject Blank Matrix Extract: Inject a sample of extracted blank matrix (prepared using your standard sample preparation method).
-
Monitor the Signal: Monitor the BZP MRM signal throughout the chromatographic run.
-
Dips in the baseline indicate regions of ion suppression.
-
Peaks or rises in the baseline indicate regions of ion enhancement.
-
-
Analysis: Compare the retention time of your analyte (BZP) and IS (BZP-d8) from a standard run to the matrix effect profile. If the retention time coincides with a region of significant ion suppression, chromatographic optimization is necessary.
Signaling Pathway Diagram for Post-Column Infusion
Caption: Experimental setup for post-column infusion.
References
Technical Support Center: Overcoming Ion Suppression with 1-Benzoylpiperazine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Benzoylpiperazine-d8 as an internal standard to overcome ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?
Ion suppression is a phenomenon observed in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[1][2] The "matrix" includes all components of the sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1]
Q2: How does this compound help in overcoming ion suppression?
This compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically identical to the analyte (1-Benzoylpiperazine), it co-elutes during chromatography.[3] The key difference is its slightly higher mass due to the deuterium atoms. By adding a known concentration of this compound to the samples, it experiences the same degree of ion suppression as the unlabeled analyte.[3] The mass spectrometer can differentiate between the analyte and the deuterated internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, the variability caused by ion suppression can be normalized, leading to more accurate and reliable quantification.[3][4]
Q3: What are the key advantages of using a deuterated internal standard like this compound over other types of internal standards?
Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis for several reasons:
-
Identical Physicochemical Properties: They have the same chemical structure, polarity, and ionization efficiency as the analyte, ensuring they behave almost identically during sample preparation and chromatographic separation.[3]
-
Co-elution: They typically co-elute with the analyte, meaning they are exposed to the same matrix components at the same time, and thus, the same degree of ion suppression.[3]
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard, deuterated standards significantly improve the accuracy and precision of quantification, even in complex biological matrices.[2]
Q4: Can there be chromatographic separation between 1-Benzoylpiperazine and this compound? If so, is this a problem?
Yes, a slight chromatographic separation, known as the "isotope effect," can sometimes be observed between an analyte and its deuterated internal standard. This is due to the minor differences in physicochemical properties caused by the substitution of hydrogen with deuterium. If the separation is significant, the analyte and the internal standard may not experience the same degree of ion suppression, which can compromise the accuracy of the results. It is crucial to ensure complete or near-complete co-elution for effective compensation of matrix effects.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to mitigate ion suppression.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Analyte/Internal Standard Ratio | 1. Inconsistent Co-elution: The analyte and this compound are not eluting at the same time, leading to differential ion suppression. | a. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column chemistry to achieve better co-elution.[2] b. Use a Lower Resolution Column: In some cases, a column with slightly lower resolution can promote co-elution.[3] |
| 2. High Concentration of Internal Standard: An excessively high concentration of the internal standard can itself cause ion suppression of the analyte.[2] | a. Optimize Internal Standard Concentration: Experiment with different concentrations of this compound to find the optimal level that provides a stable signal without suppressing the analyte's signal. | |
| 3. Different Extraction Recoveries: The analyte and internal standard may have slightly different extraction recoveries from the sample matrix. | a. Evaluate Extraction Procedure: Perform recovery experiments for both the analyte and this compound to ensure they are comparable. If not, modify the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction).[5] | |
| Poor Signal Intensity for Both Analyte and Internal Standard | 1. Severe Matrix Effects: The sample matrix is causing significant ion suppression that even the internal standard cannot fully compensate for.[6] | a. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7] b. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[7] |
| 2. Suboptimal MS/MS Parameters: The mass spectrometer settings (e.g., collision energy, cone voltage) may not be optimized for both the analyte and the internal standard. | a. Optimize MS/MS Method: Infuse the analyte and this compound separately to determine the optimal precursor and product ions, as well as the ideal collision energy and other MS parameters for each.[8] | |
| Inaccurate Quantification at Low Concentrations | 1. Purity of Internal Standard: The this compound standard may contain a small amount of the unlabeled analyte, leading to an artificially high baseline and inaccurate quantification at the lower limit of quantitation (LLOQ). | a. Verify Purity of Internal Standard: Analyze the this compound standard alone to check for the presence of the unlabeled analyte. If significant, obtain a purer standard. |
| 2. Analyte Degradation: The analyte may be unstable during sample preparation or storage. | a. Assess Analyte Stability: Perform stability experiments (e.g., freeze-thaw, bench-top) for both the analyte and internal standard in the sample matrix. |
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol is a general guideline and may require optimization for specific applications.
-
Spiking: To 1 mL of human plasma, add a known concentration of 1-Benzoylpiperazine standard and 20 µL of the this compound internal standard solution.[9]
-
Dilution: Dilute the sample with a phosphate buffer (pH 6).[9]
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol and then with phosphate buffer (pH 6).[9]
-
Load the diluted plasma sample onto the cartridge.[9]
-
Wash the cartridge with water, acetic acid, and then methanol to remove interfering matrix components.[9]
-
Elute the analyte and internal standard with a mixture of dichloromethane/isopropanol/ammonia.[9]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]
LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development.
| Parameter | Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[8] |
| Flow Rate | 0.3 - 0.5 mL/min[8] |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate. |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for 1-Benzoylpiperazine (BZP) and BZP-d7 (as a proxy for BZP-d8)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Benzoylpiperazine (BZP) | 177.1 | 135.1 |
| BZP-d7 | 184.1 | 142.1 |
Note: The exact m/z values for this compound would need to be determined based on the specific labeling pattern.
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
Technical Support Center: Stability of 1-Benzoylpiperazine-d8 in Frozen Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Benzoylpiperazine-d8 (BZP-d8) as a deuterated internal standard in frozen biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in frozen biological matrices like plasma or serum?
A1: While specific public data on the stability of this compound is limited, deuterated internal standards are generally expected to exhibit similar stability profiles to their non-deuterated counterparts.[1][2] For long-term storage, it is crucial to maintain samples at ultra-low temperatures (e.g., -70°C or lower) to minimize degradation. Stability should be experimentally verified for your specific matrix and storage conditions as part of the bioanalytical method validation process.
Q2: What are the potential degradation pathways for BZP-d8 during storage?
A2: Based on the chemical structure of 1-Benzoylpiperazine, potential degradation pathways include:
-
Hydrolysis: The amide bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the formation of benzoic acid and piperazine-d8.[3][4][5][6][7]
-
Oxidation: The piperazine ring can undergo oxidation, potentially leading to the formation of N-oxides or ring-opened products.[8][9][10]
-
Photodegradation: Exposure to light, especially UV, can potentially degrade the benzoyl moiety.[2][11] It is therefore recommended to store samples in amber vials or otherwise protect them from light.
Q3: How many freeze-thaw cycles can samples containing BZP-d8 typically withstand?
A3: The number of permissible freeze-thaw cycles should be determined experimentally. Generally, it is recommended to limit freeze-thaw cycles to a minimum. A typical validation experiment would assess stability for at least three cycles.[6] For some compounds, repeated freezing and thawing can lead to degradation or changes in sample integrity.[10]
Q4: What are the best practices for preparing and storing stock and working solutions of BZP-d8?
A4: Stock and working solutions of BZP-d8 should be prepared in a high-purity organic solvent in which the compound is freely soluble and stable. These solutions should be stored at low temperatures (e.g., -20°C or -70°C) in tightly sealed containers to prevent evaporation and degradation. The stability of these solutions should be assessed as part of the method validation.
Troubleshooting Guide
This guide addresses common issues encountered with the use of BZP-d8 as an internal standard in frozen samples.
| Issue | Potential Causes | Recommended Actions |
| High variability in BZP-d8 response between samples | Inconsistent sample processing (e.g., extraction, injection volume).[8] Matrix effects leading to ion suppression or enhancement.[4][9] Inconsistent addition of the internal standard. | Review and standardize all sample preparation steps. Evaluate matrix effects during method development and validation. Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls. |
| Decreasing BZP-d8 response over an analytical run | Degradation of BZP-d8 in the reconstituted extract on the autosampler. Instrument drift or contamination. | Perform an autosampler stability study to determine the maximum allowable time samples can be stored before analysis. Run system suitability tests before and during the analytical run to monitor instrument performance. |
| Low recovery of BZP-d8 | Inefficient extraction from the biological matrix. Adsorption to container surfaces. Degradation during sample processing. | Optimize the extraction procedure (e.g., solvent, pH, mixing time). Consider using silanized glassware or low-binding microplates. Evaluate short-term (bench-top) stability to ensure the compound is stable during the sample preparation workflow. |
| Presence of interfering peaks at the retention time of BZP-d8 | Contamination of the biological matrix or reagents. Impurities in the BZP-d8 reference material. | Analyze blank matrix samples to identify sources of contamination. Verify the purity of the BZP-d8 standard. |
Experimental Protocols
Detailed methodologies for key stability experiments are provided below. These protocols are based on general bioanalytical method validation guidelines.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of BZP-d8 in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare at least two sets of low and high concentration quality control (QC) samples in the relevant biological matrix.
-
Analyze one set of fresh QC samples (Cycle 0) to establish the baseline concentration.
-
Store the remaining QC sets at the intended long-term storage temperature (e.g., -70°C) for at least 24 hours.
-
Thaw one set of QC samples completely at room temperature and then refreeze them at the storage temperature for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically a minimum of three).
-
After the final thaw, analyze the QC samples and compare the mean concentration to the baseline (Cycle 0) concentration.
Protocol 2: Long-Term Stability Assessment
Objective: To determine the stability of BZP-d8 in a biological matrix over an extended period under frozen conditions.
Methodology:
-
Prepare a sufficient number of low and high concentration QC samples in the relevant biological matrix.
-
Analyze a set of fresh QC samples to establish the baseline (Time 0) concentration.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -70°C).
-
At predetermined time points (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of QC samples.
-
Allow the samples to thaw completely at room temperature before processing and analysis.
-
Compare the mean concentration of the stored QC samples to the baseline (Time 0) concentration.
Data Presentation
Quantitative stability data should be summarized in clear and structured tables. Below are examples of how to present freeze-thaw and long-term stability data.
Table 1: Hypothetical Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Freeze-Thaw Cycle | N | Mean Concentration (ng/mL) | % Deviation from Cycle 0 |
| Low QC (5 ng/mL) | 0 | 6 | 4.95 | - |
| 1 | 6 | 4.89 | -1.2% | |
| 3 | 6 | 4.85 | -2.0% | |
| High QC (500 ng/mL) | 0 | 6 | 505.2 | - |
| 1 | 6 | 501.8 | -0.7% | |
| 3 | 6 | 498.5 | -1.3% |
Table 2: Hypothetical Long-Term Stability of this compound in Human Plasma at -70°C
| QC Level | Storage Duration | N | Mean Concentration (ng/mL) | % Deviation from Time 0 |
| Low QC (5 ng/mL) | 0 months | 6 | 5.02 | - |
| 3 months | 6 | 4.91 | -2.2% | |
| 6 months | 6 | 4.88 | -2.8% | |
| 12 months | 6 | 4.81 | -4.2% | |
| High QC (500 ng/mL) | 0 months | 6 | 498.9 | - |
| 3 months | 6 | 495.3 | -0.7% | |
| 6 months | 6 | 490.1 | -1.8% | |
| 12 months | 6 | 485.6 | -2.7% |
Visualizations
Experimental Workflow and Logic Diagrams
Caption: Workflow for a long-term stability study of BZP-d8.
Caption: Decision tree for troubleshooting BZP-d8 internal standard variability.
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Photo-degradation behavior of seven benzoylurea pesticides with C3N4 nanofilm and its aquatic impacts on Scendesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. byjus.com [byjus.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for 1-Benzoylpiperazine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic peak shape for 1-Benzoylpiperazine-d8.
Troubleshooting Poor Peak Shape
Poor peak shape can compromise the accuracy and precision of your analytical results. The following guides address common peak shape issues encountered during the analysis of this compound.
Issue 1: Peak Tailing
Symptom: The peak has an asymmetrical shape with a tail extending to the right.
Potential Causes and Solutions:
-
Secondary Interactions: The basic nature of the piperazine ring can lead to interactions with acidic silanol groups on the surface of silica-based columns. This is a common cause of peak tailing for amine-containing compounds.
-
Solution 1: Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or use a mobile phase with a buffer like ammonium formate to mask the silanol groups. An acidic mobile phase (e.g., using formic acid) can also improve peak shape by ensuring the analyte is in a single protonated state.
-
Solution 2: Column Choice: Employ a column with end-capping or a hybrid silica base to minimize exposed silanol groups.
-
Solution 3: Column Conditioning: Flush the column with a strong solvent to remove any contaminants that may be causing active sites.
-
-
Column Contamination: Accumulation of matrix components or previously analyzed compounds on the column can create active sites.
-
Solution: Implement a robust column washing protocol between analyses. If contamination is severe, consider dedicating a column specifically for this compound analysis.
-
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to pH inconsistencies across the column, causing peak tailing.
-
Solution: Increase the buffer concentration in your mobile phase. A concentration of 10-20 mM is often a good starting point.
-
Issue 2: Peak Fronting
Symptom: The peak is asymmetrical with a leading edge that is less steep than the trailing edge.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution 1: Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
Solution 2: Dilute Sample: Lower the concentration of this compound in your sample.
-
Solution 3: Increase Column Capacity: Use a column with a larger internal diameter or a thicker stationary phase.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in peak fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
Issue 3: Split Peaks
Symptom: The peak appears as two or more closely eluting peaks.
Potential Causes and Solutions:
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through the column via different paths, resulting in split peaks.
-
Solution: Replace the column. To prevent this, ensure proper column handling and operate within the recommended pressure limits. Using a guard column can also help protect the analytical column.
-
-
Sample Solvent/Mobile Phase Mismatch: A significant mismatch in solvent strength or pH between the sample solvent and the mobile phase can lead to peak splitting.
-
Solution: As with peak fronting, try to dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is miscible with the mobile phase and inject a small volume.
-
-
Co-eluting Interference: A compound in the sample matrix may be co-eluting with this compound.
-
Solution: Optimize the chromatographic method (e.g., gradient, mobile phase composition, temperature) to resolve the two compounds. Mass spectrometry can be used to confirm if the split peaks have the same mass-to-charge ratio.
-
Quantitative Data Summary
The following table provides recommended starting parameters for the LC-MS analysis of this compound. These may require further optimization for your specific instrumentation and application.
| Parameter | Recommended Starting Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)
-
Measure 999 mL of HPLC-grade water (for Mobile Phase A) or acetonitrile (for Mobile Phase B) into a clean 1 L glass bottle.
-
Carefully add 1 mL of formic acid to the solvent.
-
Cap the bottle and mix thoroughly by inverting the bottle several times.
-
Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration) before use.
Protocol 2: Column Conditioning
-
Disconnect the column from the detector.
-
Flush the column with 100% HPLC-grade methanol or acetonitrile at a low flow rate (e.g., 0.1 mL/min) for 30 minutes.
-
Gradually increase the flow rate to the analytical flow rate and continue flushing for another 30 minutes.
-
Equilibrate the column with the initial mobile phase conditions of your analytical method for at least 15-20 column volumes before the first injection.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Frequently Asked Questions (FAQs)
Q1: Why is my peak shape for this compound worse than for the non-deuterated standard?
A: Deuterium substitution can sometimes lead to slight changes in the physicochemical properties of a molecule, which can affect its interaction with the stationary phase. This is known as an isotopic effect. While typically minor, it can sometimes result in changes in retention time and peak shape. It is also possible that the deuterated standard has different impurities compared to the non-deuterated standard.
Q2: Can the sample matrix affect the peak shape of this compound?
A: Absolutely. Matrix components can co-elute with your analyte, causing peak distortion. They can also accumulate on the column, creating active sites that lead to peak tailing. Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial to minimize matrix effects.
Q3: How often should I replace my guard column?
A: The frequency of guard column replacement depends on the cleanliness of your samples and the number of injections. A good practice is to monitor the peak shape and system pressure. A gradual increase in backpressure or a deterioration in peak shape can indicate that the guard column needs to be replaced.
Q4: What is the impact of mobile phase pH on the peak shape of this compound?
A: 1-Benzoylpiperazine is a basic compound. The pH of the mobile phase will determine its ionization state. At a low pH, the piperazine nitrogen will be protonated, while at a high pH, it will be in its neutral form. Operating at a pH that ensures the analyte is in a single, stable ionization state is critical for achieving a sharp, symmetrical peak. Inconsistent pH can lead to peak broadening or splitting.
Q5: Could my LC-MS interface be the cause of poor peak shape?
A: While less common, issues within the MS interface, such as a partially blocked capillary or incorrect nebulizer settings, can potentially contribute to peak broadening. If you have ruled out all chromatographic causes, it may be worth inspecting and cleaning the ESI probe and capillary.
Optimizing MS/MS transitions for 1-Benzoylpiperazine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Mass Spectrometry (MS/MS) transitions for 1-Benzoylpiperazine-d8 (BZP-d8).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected precursor ion ([M+H]⁺) for this compound?
The molecular weight of non-deuterated 1-Benzoylpiperazine (C₁₁H₁₄N₂O) is approximately 190.24 g/mol . For the deuterated analog, this compound, where 8 hydrogen atoms are replaced by deuterium atoms on the piperazine ring, the expected monoisotopic mass will increase. The expected protonated precursor ion ([M+H]⁺) for BZP-d8 is therefore approximately m/z 199.3. Experimental verification is crucial.
Q2: I am not seeing a clear precursor ion for BZP-d8. What should I check?
-
Source Parameters: In-source fragmentation can occur if the source temperature or voltages (e.g., cone voltage or fragmentor voltage) are too high. This can lead to the observation of fragment ions even in the MS1 scan.[1] Try reducing these parameters to minimize premature fragmentation.
-
Sample Preparation: Ensure the sample is properly dissolved and free of contaminants that might cause ion suppression.
-
Infusion Flow Rate: Optimize the flow rate during direct infusion to ensure a stable spray and consistent ionization.
Q3: What are the expected product ions for BZP-d8, and how do I select the best transitions?
Based on the known fragmentation of other benzylpiperazine derivatives, a common fragmentation pathway involves the loss of the piperazine moiety. For BZP-d8, the key fragment ions are expected to be similar to those of BZP, but with a mass shift due to the deuterium atoms.
-
Predicted Fragmentation: The primary fragmentation of BZP typically yields a benzoyl ion (m/z 105) and a piperazine-related fragment. For BZP-d8, we can predict the following transitions. It is standard practice to select at least two MRM transitions for each compound to ensure selectivity and reproducibility.[2][3]
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Predicted Neutral Loss (m/z) | Description |
| 199.3 | 105.1 | 94.2 | Loss of the deuterated piperazine moiety |
| 199.3 | 129.1 | 70.2 | Fragmentation within the deuterated piperazine ring |
It is imperative to confirm these predicted transitions experimentally on your specific instrument.
Q4: My signal intensity is low. How can I improve it?
-
Collision Energy Optimization: The collision energy (CE) is a critical parameter that directly impacts the abundance of product ions. This needs to be optimized for each transition. A stepwise increase in CE while monitoring the product ion intensity will reveal the optimal setting.
-
Gas Pressures: The pressure of the collision gas (e.g., argon) can affect fragmentation efficiency.[4] Optimization of this parameter may be necessary.
-
Dwell Time: In a multi-analyte panel, ensure the dwell time for each transition is sufficient to acquire an adequate number of data points across the chromatographic peak (ideally 15-20 points).[4]
-
Source Optimization: Re-optimize electrospray ionization (ESI) source parameters, as they can significantly impact signal intensity.[4]
Q5: I am observing crosstalk between the transitions of BZP-d8 and my analyte of interest. How can I resolve this?
-
Selectivity of Transitions: Choose product ions that are unique and highly specific to BZP-d8. Avoid selecting product ions that are prone to fragmentation from other co-eluting compounds.
-
Chromatographic Separation: Ensure that your liquid chromatography method provides adequate separation between BZP-d8 and any potentially interfering compounds.
Experimental Protocol for Optimizing MS/MS Transitions
This protocol outlines a systematic approach to optimizing MS/MS parameters for this compound.
1. Preparation of BZP-d8 Standard Solution:
- Prepare a stock solution of BZP-d8 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a working solution by diluting the stock solution to a concentration of 1 µg/mL in the initial mobile phase composition.
2. Direct Infusion and Precursor Ion Identification:
- Infuse the BZP-d8 working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
- Operate the mass spectrometer in full scan mode (MS1) in positive ionization mode to identify the protonated precursor ion ([M+H]⁺). Confirm the m/z value corresponds to the expected mass of BZP-d8.
- Optimize source parameters (e.g., capillary voltage, source temperature, cone/fragmentor voltage) to maximize the intensity of the precursor ion.[1]
3. Product Ion Scan and Transition Selection:
- Perform a product ion scan (MS2) by selecting the identified precursor ion of BZP-d8 in the first quadrupole (Q1).
- Ramp the collision energy in the second quadrupole (Q2, collision cell) to induce fragmentation and observe the resulting product ions in the third quadrupole (Q3).
- Identify the most abundant and specific product ions. Select at least two prominent product ions for developing the Multiple Reaction Monitoring (MRM) method.[2][3]
4. Collision Energy Optimization for Each Transition:
- For each selected precursor-product ion pair (transition), perform a collision energy optimization experiment.
- While infusing the BZP-d8 solution, monitor the intensity of the specific product ion as you incrementally increase the collision energy.
- Plot the product ion intensity against the collision energy to determine the optimal CE value that yields the highest signal.
5. Final MRM Method Parameters:
The following table summarizes the expected and optimized parameters. Note: Optimal collision energies are instrument-dependent and must be determined experimentally.
| Parameter | Value |
| Compound | This compound |
| Precursor Ion (Q1) m/z | ~199.3 |
| Product Ion (Q3) m/z (Quantifier) | To be determined experimentally (e.g., ~105.1) |
| Collision Energy (Quantifier) | To be determined experimentally |
| Product Ion (Q3) m/z (Qualifier) | To be determined experimentally (e.g., ~129.1) |
| Collision Energy (Qualifier) | To be determined experimentally |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for optimizing MS/MS transitions for BZP-d8.
Caption: Workflow for the optimization of MS/MS transitions for this compound.
References
Technical Support Center: Optimizing 1-Benzoylpiperazine-d8 Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 1-Benzoylpiperazine-d8 (BZP-d8) from complex matrices during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of BZP-d8 can stem from several factors during sample preparation, primarily related to the extraction method employed. Key areas to investigate include:
-
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the ionization state of BZP-d8, which affects its solubility and retention on extraction media.
-
Inappropriate Extraction Solvent/Sorbent: The choice of solvent in Liquid-Liquid Extraction (LLE) or the sorbent in Solid-Phase Extraction (SPE) may not be optimal for the physicochemical properties of BZP-d8.
-
Matrix Effects: Components within the complex matrix (e.g., plasma, urine, tissue homogenate) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis. Deuterated standards like BZP-d8 are used to compensate for these effects, but their own recovery can be impacted.
-
Incomplete Elution: The solvent used to elute BZP-d8 from an SPE cartridge may not be strong enough to achieve full recovery.
-
Analyte Breakthrough: During SPE, the analyte may pass through the cartridge without being retained, often due to incorrect sample loading conditions or overloading the sorbent.
-
Analyte Instability: BZP-d8 may degrade during sample preparation or storage if conditions are not optimized.
Q2: How do deuterated internal standards like this compound help in quantitative analysis?
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons:
-
They are chemically almost identical to the analyte of interest, meaning they have very similar extraction and chromatographic behavior.
-
Their slightly higher mass allows them to be distinguished from the non-deuterated analyte by the mass spectrometer.
-
By adding a known amount of the deuterated standard to the sample before extraction, it can be used to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis.
Q3: Can the use of a deuterated standard itself be a source of error?
Yes, while highly effective, deuterated standards are not infallible. Potential issues include:
-
Differential Recovery: In some cases, the deuterated standard and the native analyte may exhibit slightly different extraction recoveries from a complex matrix.
-
Chromatographic Separation: The deuterium atoms can sometimes lead to a slight shift in retention time compared to the non-deuterated compound. If this shift is significant, the two compounds may experience different degrees of matrix effects.
-
Deuterium Exchange: In certain pH and temperature conditions, the deuterium atoms on the molecule can exchange with hydrogen atoms from the solvent, leading to a loss of the mass difference and inaccurate quantification.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to troubleshooting poor recovery of BZP-d8 when using Solid-Phase Extraction.
dot
Caption: Troubleshooting workflow for low SPE recovery.
Low Recovery in Liquid-Liquid Extraction (LLE)
This guide addresses common issues encountered during the Liquid-Liquid Extraction of BZP-d8.
dot
Caption: Troubleshooting workflow for low LLE recovery.
Data Presentation
The following tables summarize recovery data for piperazine derivatives from various complex matrices using different extraction techniques. While specific data for this compound is limited in published literature, the data for the closely related compound 1-Benzylpiperazine (BZP) provides a valuable reference.
Table 1: Recovery of 1-Benzylpiperazine (BZP) from Hair using Mixed-Mode SPE [1][2][3]
| Spiked Concentration | Extraction Efficiency (%) |
| 0.22 ng/mg | 78 |
| 2.16 ng/mg | 91 |
Table 2: General Recovery Ranges for Piperazine Derivatives from Biological Matrices
| Extraction Method | Matrix | Recovery Range (%) | Reference |
| Accelerated Solvent Extraction (ASE) followed by SPE | Animal Tissue | 77.46 - 96.26 | |
| Supported Liquid Extraction (SLE) | Whole Blood | > 70 (for most basic drugs) | [4] |
| Solid-Phase Dispersive Extraction (SPDE) | Serum & Urine | 88.7 - 110.4 | [5] |
| Liquid-Liquid Extraction (LLE) | Whole Blood | 84.9 - 113.2 | [6] |
Experimental Protocols
Detailed Protocol for Mixed-Mode Solid-Phase Extraction (SPE) of Benzylpiperazine from Hair
This protocol is adapted from a validated method for the analysis of 1-Benzylpiperazine (BZP) in hair and can serve as a starting point for the extraction of BZP-d8.[1][2][3]
1. Sample Preparation:
-
Decontaminate 20 mg of hair by washing with dichloromethane.
-
Allow the hair to air dry completely.
-
Mince the hair finely.
-
Add an appropriate volume of your BZP-d8 internal standard solution.
-
Add 1 mL of methanol and incubate overnight at 45°C.
-
Centrifuge the sample and transfer the methanol supernatant to a clean tube.
2. Solid-Phase Extraction:
-
Cartridge: Use a mixed-mode SPE cartridge (e.g., a strong cation exchange and reversed-phase combination).
-
Conditioning: Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of 100 mM phosphate buffer (pH 6). Do not allow the cartridge to dry.
-
Sample Loading: Load the methanol extract from the previous step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash with 2 mL of 1 M acetic acid.
-
Dry the cartridge thoroughly under vacuum for 5 minutes.
-
Wash with 2 mL of methanol.
-
Dry the cartridge again under vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (80:20:2 v/v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
General Protocol for Liquid-Liquid Extraction (LLE) of Basic Drugs from Whole Blood
This general protocol can be optimized for the extraction of BZP-d8 from whole blood.[4][6][7]
1. Sample Preparation:
-
To 1 mL of whole blood in a glass tube, add a known amount of BZP-d8 internal standard.
-
Vortex briefly to mix.
-
Add a basifying agent, such as 100 µL of 1M sodium hydroxide or ammonium hydroxide, to adjust the sample pH to >10. Vortex to mix.
2. Liquid-Liquid Extraction:
-
Add 5 mL of a suitable water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate).
-
Cap the tube and mix vigorously (e.g., on a vortex mixer or rocker) for 10-15 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
3. Isolation and Concentration:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
4. Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the mobile phase used for your LC-MS/MS analysis.
-
Vortex to ensure the residue is fully dissolved.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Signaling Pathways and Workflows
dot
Caption: General workflow for SPE of BZP-d8.
References
- 1. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase dispersive extraction method for analysis of benzodiazepine drugs in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
In-source fragmentation of 1-Benzoylpiperazine-d8 in mass spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of 1-Benzoylpiperazine-d8 during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is a phenomenon where the analyte of interest, in this case, this compound, fragments within the ion source of the mass spectrometer before reaching the mass analyzer.[1] This can lead to a decreased signal intensity of the intended precursor ion and the appearance of fragment ions in your mass spectrum. This complicates accurate quantification and identification of the target analyte.
Q2: I am observing unexpected peaks in my mass spectrum for this compound. Could this be due to in-source fragmentation?
A2: Yes, it is highly likely. For 1-Benzoylpiperazine, common fragment ions are observed at m/z 122 and m/z 69. Due to the deuterium labeling in this compound, you should look for fragment ions corresponding to the deuterated piperazine ring. The benzoyl group fragment will likely remain at m/z 105, while the deuterated piperazine fragment will have a higher mass than the unlabeled m/z 85 fragment. The presence of these fragments, especially at low collision energies, is a strong indicator of in-source fragmentation.
Q3: What are the primary causes of in-source fragmentation for this compound?
A3: The primary causes are typically high ion source temperatures and excessive voltage settings in the ion source, such as a high declustering potential or cone voltage.[1] These conditions impart excess energy to the ions, causing them to fragment before they are analyzed.
Q4: Can the mobile phase composition influence in-source fragmentation?
A4: Yes, the mobile phase can play a role. While less direct than source parameters, the efficiency of desolvation and ionization can be affected by the mobile phase. In some cases, a mobile phase that promotes more efficient ionization at lower source settings may indirectly help to reduce in-source fragmentation.
Troubleshooting Guide
Issue: Low intensity of the precursor ion for this compound and high intensity of fragment ions.
This is a classic symptom of in-source fragmentation. The troubleshooting steps below are designed to help you mitigate this issue.
Step 1: Adjust Ion Source Parameters
The first and most effective step is to create "softer" ionization conditions. This involves reducing the energy imparted to the ions in the source.
-
Reduce the Declustering Potential (or Cone Voltage): This is often the most influential parameter. Decrease the voltage in increments of 5-10 V and monitor the ratio of the precursor ion to the fragment ions.
-
Lower the Ion Source Temperature: High temperatures can cause thermal degradation of the analyte. Reduce the source temperature by 25-50 °C and observe the effect on the mass spectrum.
Quantitative Data Summary: Typical Ion Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Putative Fragment |
| 1-Benzoylpiperazine | 191.1 | 105.0 | Benzoyl cation |
| 85.1 | Piperazine cation | ||
| This compound | 199.2 | 105.0 | Benzoyl cation |
| 93.1 | Piperazine-d8 cation |
Note: The m/z values for the deuterated compound are theoretical and may vary slightly based on the exact mass.
Step 2: Optimize Chromatographic Conditions
Ensure that your chromatography is optimal to minimize any potential for on-column degradation or poor peak shape that might exacerbate issues in the ion source.
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography of piperazine compounds is a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Flow Rate: Ensure the flow rate is compatible with your ESI source for stable spray formation.
Step 3: Check for Contamination
A dirty ion source can sometimes lead to unstable ionization and contribute to fragmentation. If optimizing parameters does not resolve the issue, consider cleaning the ion source components according to the manufacturer's instructions.
Detailed Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound and can be optimized for your specific instrumentation.
1. Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution in the initial mobile phase composition.
2. Liquid Chromatography Parameters:
-
Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
3. Mass Spectrometry Parameters (ESI+):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Declustering Potential (Cone Voltage): Start at 20 V and optimize as needed.
-
Source Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Energy (for MS/MS): Optimize for the specific transitions. For monitoring the precursor, this will be low (e.g., 5 eV). For generating product ions for quantification, a higher energy will be required.
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for in-source fragmentation.
References
Technical Support Center: Isotopic Interference Correction for 1-Benzoylpiperazine-d8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1-Benzoylpiperazine-d8 as an internal standard in mass spectrometry-based quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: Isotopic interference, or "cross-talk," occurs when the isotopic distribution of the unlabeled analyte (1-Benzoylpiperazine) overlaps with the mass-to-charge ratio (m/z) of the deuterated internal standard (this compound).[1] Naturally occurring heavy isotopes (primarily ¹³C) in the unlabeled analyte can result in a signal at the same m/z as the internal standard, leading to an artificially inflated internal standard response and, consequently, an underestimation of the analyte concentration.
Q2: Why is it necessary to correct for this interference?
A2: Failure to correct for isotopic interference can lead to inaccurate and unreliable quantitative results.[2] The error becomes more pronounced at high concentrations of the analyte relative to a fixed concentration of the internal standard.[1] This can compromise the validity of experimental data, particularly in regulated bioanalysis and clinical studies.
Q3: What are the primary sources of isotopic interference when using this compound?
A3: The primary source of interference is the contribution of the natural isotopic abundance of elements in the unlabeled 1-Benzoylpiperazine molecule to the mass channel of the this compound internal standard. The molecular formula for 1-Benzoylpiperazine is C₁₁H₁₄N₂O. The presence of eleven carbon atoms means there is a statistically significant probability of incorporating one or more ¹³C isotopes, which will increase the mass of the molecule.
Q4: How can I minimize isotopic interference during method development?
A4: While complete elimination is often not possible, several strategies can minimize the impact of isotopic interference:
-
Chromatographic Separation: Ensure baseline chromatographic separation of the analyte and any potential interfering compounds.
-
Selection of MRM Transitions: Choose precursor and product ions for your multiple reaction monitoring (MRM) experiment that are less likely to have overlapping isotopic contributions. Analyzing the fragmentation patterns of both the labeled and unlabeled compounds can help in selecting unique transitions.
-
Optimize Internal Standard Concentration: Using an appropriate concentration of the internal standard can help mitigate the relative impact of the interference.
Troubleshooting Guides
Issue 1: Non-linear calibration curve, particularly at higher concentrations.
Cause: This is a classic symptom of isotopic interference from the analyte to the internal standard. At higher analyte concentrations, the contribution of its isotopic variants to the internal standard's mass channel becomes more significant, leading to a non-proportional response.[1]
Solution:
-
Assess the Contribution: Analyze a high-concentration standard of unlabeled 1-Benzoylpiperazine without any internal standard. Monitor the mass channel of this compound to determine the percentage of signal bleed-through.
-
Apply a Correction Factor: Use a mathematical correction to subtract the interfering signal from the measured internal standard response. A detailed protocol for this correction is provided below.
-
Use a Nonlinear Calibration Model: In some cases, a quadratic calibration curve may provide a better fit for data with uncorrected isotopic interference. However, it is generally better to correct the data to maintain a linear relationship.[1]
Issue 2: Inaccurate quantification of low-level samples.
Cause: While interference is more pronounced at high analyte concentrations, the isotopic impurity of the deuterated internal standard can affect the accuracy of low-level sample quantification. If the this compound standard contains a significant percentage of unlabeled 1-Benzoylpiperazine, it will contribute to the analyte signal.
Solution:
-
Characterize the Internal Standard: Analyze a solution containing only the this compound internal standard. Monitor the mass channel of the unlabeled 1-Benzoylpiperazine to determine the level of isotopic impurity.
-
Apply a Correction: Similar to the interference from the analyte to the internal standard, a correction can be applied to subtract the contribution of the internal standard's impurity from the measured analyte signal.
Experimental Protocols and Data
Theoretical Isotopic Distribution
To accurately correct for isotopic interference, it is essential to understand the theoretical isotopic distribution of both the analyte and the internal standard. The following tables summarize the calculated isotopic abundances for 1-Benzoylpiperazine and this compound. These values were generated using an online isotope distribution calculator.[3]
Table 1: Theoretical Isotopic Distribution of 1-Benzoylpiperazine (C₁₁H₁₄N₂O)
| Mass Offset | Relative Abundance (%) |
| M | 100.00 |
| M+1 | 12.58 |
| M+2 | 0.82 |
Table 2: Theoretical Isotopic Distribution of this compound (C₁₁H₆D₈N₂O)
| Mass Offset | Relative Abundance (%) |
| M | 100.00 |
| M+1 | 12.63 |
| M+2 | 0.85 |
Note: These are theoretical values. The actual isotopic distribution may vary slightly based on the isotopic purity of the reagents used in the synthesis of the standards.
Protocol for Correcting Isotopic Interference
This protocol outlines the steps to mathematically correct for the contribution of unlabeled 1-Benzoylpiperazine to the this compound signal.
1. Determine the Interference Factors: a. Prepare a high-concentration solution of unlabeled 1-Benzoylpiperazine (Analyte). b. Prepare a solution of this compound (Internal Standard, IS). c. Analyze the Analyte solution and measure the peak area at the m/z of the Analyte (A_analyte) and the m/z of the IS (A_is_from_analyte). d. Analyze the IS solution and measure the peak area at the m/z of the IS (A_is) and the m/z of the Analyte (A_analyte_from_is). e. Calculate the interference factors:
- CF1 (Analyte to IS): CF1 = A_is_from_analyte / A_analyte
- CF2 (IS to Analyte): CF2 = A_analyte_from_is / A_is
2. Apply the Correction to Experimental Samples: a. For each experimental sample, measure the peak area for the analyte (A_measured_analyte) and the internal standard (A_measured_is). b. Calculate the corrected peak areas:
- A_corrected_is = A_measured_is - (A_measured_analyte * CF1)
- A_corrected_analyte = A_measured_analyte - (A_measured_is * CF2) c. Use the corrected peak areas (A_corrected_analyte and A_corrected_is) to calculate the peak area ratio for your calibration curve and quantification.
Workflow for Isotopic Interference Correction
Caption: Workflow for calculating and applying correction factors for isotopic interference.
Signaling Pathways and Logical Relationships
The logical relationship for the correction of the internal standard signal can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
Validation & Comparative
The Analytical Edge: Validating Methods with 1-Benzoylpiperazine-d8 as an Internal Standard
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount. In the quantitative analysis of therapeutic drugs and psychoactive compounds, the choice of an internal standard is a critical factor that can significantly influence the accuracy and robustness of the results. This guide provides an objective comparison of analytical methods utilizing a deuterated internal standard, represented by 1-Benzoylpiperazine-d8 and its close structural analogs, against methods employing non-deuterated internal standards.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry.[1] These standards have nearly identical chemical and physical properties to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification.[2]
In contrast, methods employing a non-deuterated internal standard, often a structurally similar but not isotopically labeled compound, can be a more cost-effective alternative. However, these standards may not perfectly mimic the behavior of the analyte, potentially leading to variability in the results.[3]
This guide will delve into the experimental data from validated analytical methods to provide a clear comparison of the performance of these two approaches.
Comparative Analysis of Method Validation Parameters
The following tables summarize the key validation parameters for two distinct analytical methods: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing a deuterated internal standard for the analysis of synthetic cathinones and other psychoactive substances, and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of piperazine without an internal standard, which relies on chemical derivatization. While the analytes and techniques differ slightly, the comparison highlights the performance characteristics of methods with and without a deuterated internal standard.
Table 1: Method Performance with Deuterated Internal Standard (LC-MS/MS)
| Validation Parameter | Performance Metric |
| Linearity (ng/mL) | 0.25 - 5 |
| Limit of Quantitation (LOQ) (ng/mL) | 0.25 - 5 |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
| Accuracy (Bias %) | Within ±15% |
| Extraction Efficiency (%) | 81 - 104% |
Data sourced from a validated LC-Q/TOF-MS method for the identification and quantification of synthetic cathinones using nine deuterated internal standards.[4]
Table 2: Method Performance with Derivatization and without Internal Standard (HPLC-UV)
| Validation Parameter | Performance Metric |
| Linearity (ppm) | 30 - 350 |
| Limit of Detection (LOD) (ppm) | 30 |
| Limit of Quantitation (LOQ) (ppm) | 90 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Robustness (%RSD) | < 5.0% |
Data sourced from a validated HPLC-UV method for the determination of piperazine after derivatization with NBD-Cl.[5][6]
Experimental Protocols
Method 1: LC-MS/MS with Deuterated Internal Standard
This method is designed for the simultaneous identification and quantification of a broad range of psychoactive substances in biological matrices.
Sample Preparation:
-
To 1 mL of the biological sample (e.g., blood, urine), add the deuterated internal standard solution (e.g., this compound at a concentration of 100 ng/mL).
-
Perform a solid-phase extraction (SPE) to isolate the analytes and the internal standard from the matrix.
-
Elute the compounds from the SPE cartridge.
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
Method 2: HPLC-UV with Derivatization (No Internal Standard)
This method is suitable for the determination of piperazine in pharmaceutical ingredients. Since piperazine lacks a strong chromophore, a derivatization step is necessary for UV detection.[5][6]
Derivatization and Sample Preparation:
-
Accurately weigh the sample containing piperazine.
-
Dissolve the sample in a suitable solvent.
-
Add the derivatizing agent, 4-chloro-7-nitrobenzofuran (NBD-Cl), and allow the reaction to proceed under controlled temperature and time to form a UV-active derivative.
-
Dilute the derivatized sample to a known volume with the mobile phase.
HPLC-UV Conditions:
-
Column: A suitable reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of organic solvents like acetonitrile and methanol.[5]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Injection Volume: 10 µL.[5]
-
Detection: UV detector set at the wavelength of maximum absorbance of the piperazine-NBD derivative.[5]
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical methods described.
Caption: Experimental workflow for LC-MS/MS analysis using a deuterated internal standard.
Caption: Experimental workflow for HPLC-UV analysis with derivatization.
Conclusion
The data presented clearly demonstrates the advantages of using a deuterated internal standard like this compound in bioanalytical methods. The LC-MS/MS method with a deuterated internal standard exhibits excellent sensitivity, precision, and accuracy, making it highly reliable for the quantification of analytes in complex biological matrices. The ability of the deuterated standard to compensate for various sources of error is a key contributor to its superior performance.
While the HPLC-UV method with derivatization provides a viable alternative, particularly when mass spectrometry is not available, it generally has a higher limit of quantitation. The absence of an internal standard also means that the method's precision is more susceptible to variations in sample preparation and injection volume.
For researchers and drug development professionals requiring the highest level of confidence in their quantitative data, the use of a deuterated internal standard in conjunction with LC-MS/MS is the recommended approach. This strategy ensures the robustness and reliability of the analytical results, which is crucial for making informed decisions throughout the drug development process.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. scispace.com [scispace.com]
- 4. Identification and quantification of synthetic cathinones in blood and urine using liquid chromatography-quadrupole/time of flight (LC-Q/TOF) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
The Critical Role of Internal Standards in Bioanalysis: A Comparative Guide to 1-Benzoylpiperazine-d8
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalysis are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of 1-Benzoylpiperazine-d8 (BZP-d8) with other common internal standards, supported by experimental principles and data presentation to aid in the selection of the most appropriate standard for your analytical needs.
Internal standards are essential for correcting variability inherent in analytical procedures, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard closely mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization behavior in the mass spectrometer.[2][3] This ensures that any variations affecting the analyte will similarly affect the internal standard, allowing for accurate quantification through the use of response ratios.[4]
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds like BZP-d8, are widely considered the gold standard in quantitative bioanalysis.[3][5] By replacing hydrogen atoms with deuterium, the molecular weight of the analyte is increased, allowing for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical properties remain nearly identical.[2] This co-elution and similar ionization efficiency provide superior compensation for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix.[6]
Advantages of Deuterated Standards like this compound:
-
Improved Accuracy and Precision: By closely tracking the analyte's behavior, deuterated standards significantly reduce variability and improve the accuracy and precision of quantification.[7][8]
-
Compensation for Matrix Effects: SIL standards are the most effective way to correct for unpredictable matrix effects, a common challenge in bioanalysis.[6]
-
Similar Extraction Recovery: The nearly identical chemical properties of a deuterated standard and its analyte ensure they have comparable recoveries during sample preparation.[2]
-
Co-elution with the Analyte: Co-elution is a critical characteristic that ensures both the analyte and the internal standard experience the same analytical conditions.[2]
Comparison of this compound with Other Internal Standards
The selection of an internal standard is a critical step in method development. While BZP-d8, as a deuterated analog of 1-Benzoylpiperazine (BZP), is the preferred choice for the quantification of BZP and structurally similar piperazine derivatives, other types of internal standards are also used. This section compares the performance characteristics of BZP-d8 with structural analogs and other deuterated standards.
| Internal Standard Type | Analyte(s) | Recovery | Matrix Effect Compensation | Linearity | Potential Issues |
| This compound (or -d7) | 1-Benzoylpiperazine (BZP) and other piperazine derivatives | Excellent (Assumed to be nearly identical to analyte) | Excellent | Excellent | Potential for isotopic cross-contribution if mass separation is insufficient. Can sometimes mask issues with assay stability or recovery.[5][8] |
| mCPP-d8 | m-Chlorophenylpiperazine (mCPP) and other phenylpiperazines | Excellent (for mCPP) | Excellent | Excellent | May not be a suitable internal standard for BZP due to structural differences. |
| TFMPP-d4 | Trifluoromethylphenylpiperazine (TFMPP) | Excellent (for TFMPP) | Excellent | Excellent | Structural differences with BZP may lead to different chromatographic behavior and ionization efficiency. |
| Structural Analogs (e.g., Pentedrone for piperazines) | Piperazine derivatives | Variable | Moderate to Poor | Good | May not co-elute with the analyte. Different functional groups can lead to different extraction recoveries and ionization efficiencies, failing to adequately compensate for variability.[5][8] |
Experimental Protocols
Robust analytical methods are built on well-defined experimental protocols. Below are representative methodologies for the analysis of piperazine derivatives using deuterated internal standards.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.
-
To 100 µL of the biological matrix (e.g., plasma, whole blood), add a known and consistent amount of the internal standard stock solution (e.g., a mixture of BZP-d7, mCPP-d8, and TFMPP-d4).[9][10]
-
Alkalize the sample with 3M NaOH.[9]
-
Add cold acetonitrile to precipitate proteins.[9]
-
Vortex the mixture to ensure thorough mixing.[9]
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the precipitated proteins.[9]
-
Filter the resulting supernatant through a membrane filter (e.g., 0.45 µm PES) into an autosampler vial for analysis.[9]
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for accurate quantification in complex matrices.
-
Chromatographic Separation: An appropriate HPLC or UHPLC column is chosen to achieve good separation of the analytes and the internal standards from other matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[9]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is commonly used. Specific precursor-to-product ion transitions are selected for each analyte and internal standard to ensure high selectivity and sensitivity.[10] For example, for BZP, the precursor ion [M+H]⁺ would be selected and fragmented to produce specific product ions. The corresponding deuterated standard (e.g., BZP-d7) would have a different precursor ion due to its higher mass.[9][10]
-
Quantification: The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[4]
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and logical relationships.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical comparison of ideal vs. poor internal standard performance.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. For the quantification of 1-Benzoylpiperazine and related compounds, its deuterated analog, this compound, represents the most suitable choice. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability and matrix effects when compared to structural analogs. By implementing a validated method with a stable isotope-labeled internal standard, researchers can have high confidence in the accuracy and precision of their results, a fundamental requirement in drug development and other scientific research.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. texilajournal.com [texilajournal.com]
- 8. scispace.com [scispace.com]
- 9. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for 1-Benzoylpiperazine Utilizing 1-Benzoylpiperazine-d8 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methodologies for the quantification of 1-Benzoylpiperazine (BZP), a psychoactive substance, using its deuterated analog, 1-Benzoylpiperazine-d8, as an internal standard. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving the accuracy and precision of analytical measurements. This document compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of BZP in various biological matrices. Experimental data from multiple studies have been aggregated to provide a clear and objective comparison.
Data Presentation: Performance Characteristics of Analytical Methods
The following tables summarize the quantitative performance of GC-MS and LC-MS/MS methods for the determination of 1-Benzoylpiperazine, with this compound or a closely related deuterated analog (BZP-d7) as the internal standard.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Parameter | Plasma | Urine | Hair |
| Limit of Detection (LOD) | 0.004 µg/mL[1][2] | 0.002 µg/mL[1][2] | Not Reported |
| Limit of Quantification (LOQ) | 0.016 µg/mL[1][2] | 0.008 µg/mL[1][2] | Not Reported |
| Linearity Range | 0.016 - 10 µg/mL[1][2] | 0.008 - 10 µg/mL[1][2] | Not Reported |
| Intra-day Precision (%RSD) | < 5%[3] | < 15% | < 10%[4] |
| Inter-day Precision (%RSD) | < 5%[3] | < 15% | < 10%[4] |
| Extraction Recovery | 68% - 96%[1][2][3] | 90% - 108%[1][2] | 78% - 91%[4] |
Table 2: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Plasma | Urine | Hair |
| Limit of Detection (LOD) | ~1 ng/mL | 0.3 - 2 ng/mL[5] | Not Reported |
| Limit of Quantification (LOQ) | 5 ng/mL[6] | 10 ng/mL[5] | 0.085 ng/mg[4] |
| Linearity Range | 1 - 1000 ng/mL[3] | 10 - 1500 ng/mL[5] | 0.085 - 8.65 ng/mg[4] |
| Intra-day Precision (%RSD) | < 5%[6] | < 10% | < 10%[4] |
| Inter-day Precision (%RSD) | < 10%[6] | < 15% | < 10%[4] |
| Extraction Recovery | > 90% | 76.3% - 93.3%[5] | 78% - 91%[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols outline the sample preparation and analytical conditions for both GC-MS and LC-MS/MS.
Protocol 1: GC-MS Analysis of BZP in Plasma and Urine
1. Sample Preparation: Liquid-Liquid Extraction (LLE) [3]
-
To 1 mL of plasma or urine, add an appropriate amount of this compound internal standard.
-
Add 1 mL of 1 M sodium hydroxide to alkalize the sample to pH 12.
-
Add 5 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[2]
2. GC-MS Instrumentation and Conditions [1][2]
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5975 Mass Selective Detector or similar.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (for BZP): m/z 175, 91, 181, 272 (after derivatization if performed, though derivatization-free methods are available)[1].
-
Ions Monitored (for BZP-d8): Adjust for the mass shift due to deuterium labeling.
Protocol 2: LC-MS/MS Analysis of BZP in Hair
1. Sample Preparation: Solid-Phase Extraction (SPE) [4]
-
Decontaminate and pulverize 20 mg of hair.
-
Add 1 mL of methanol and the this compound internal standard, then sonicate for 1 hour.
-
Centrifuge and transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness and reconstitute in 1 mL of 0.1 M phosphate buffer (pH 6).
-
Condition a mixed-mode SPE cartridge with methanol and water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with water, 1 M acetic acid, and methanol.
-
Elute the analyte with 2 mL of a mixture of dichloromethane, isopropanol, and ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions [7][8]
-
Liquid Chromatograph: Agilent 1200 series or similar.
-
Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (for BZP): Precursor ion > Product ion 1, Precursor ion > Product ion 2.
-
MRM Transitions (for BZP-d8): Adjust for the mass shift due to deuterium labeling.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of 1-Benzoylpiperazine.
Caption: Liquid-Liquid Extraction (LLE) workflow for plasma and urine samples.
Caption: Tandem Mass Spectrometry (LC-MS/MS) analytical workflow.
References
- 1. scholars.direct [scholars.direct]
- 2. scholars.direct [scholars.direct]
- 3. Determination of N-benzylpiperazine in human plasma using derivatization-free liquid–liquid extraction and gas chromatography mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans * | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Assays: Linearity and Range of 1-Benzoylpiperazine-d8
For researchers and scientists engaged in drug development and quantitative bioanalysis, the precision and reliability of analytical methods are paramount. This guide provides a comparative analysis of the linearity and range of 1-Benzoylpiperazine-d8 when used as an internal standard in quantitative assays for 1-Benzoylpiperazine (BZP). The inclusion of supporting experimental data, detailed methodologies, and visual workflows aims to equip professionals with the necessary information to develop and validate robust analytical methods.
The Gold Standard: Deuterated Internal Standards
In quantitative mass spectrometry, particularly LC-MS/MS, the use of a stable isotope-labeled internal standard is the preferred approach to ensure the highest level of confidence in the results.[1] this compound, as a deuterated analog of 1-Benzoylpiperazine, is chemically identical to the analyte and exhibits similar behavior during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to enhanced accuracy and precision in quantification.
Linearity and Range in Quantitative Assays
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in a sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
While specific validation data for the linearity of this compound itself is not extensively published, its performance is intrinsically linked to the calibration curve of the non-deuterated analyte it is used to quantify. The consistent response of the deuterated internal standard across the analytical run is a key indicator of a reliable assay.
Published studies on the quantitative analysis of 1-Benzoylpiperazine using deuterated internal standards provide insights into the typical linear ranges achieved.
| Analyte | Matrix | Linearity Range | Correlation Coefficient (r²) | Internal Standard Used |
| 1-Benzoylpiperazine | Hair | 0.085 to 8.65 ng/mg | ≥ 0.99 | Not specified |
| 1-Benzoylpiperazine | Plasma | 1 to 50 ng/mL | > 0.99 | Not specified |
| Piperazine Derivatives (including BZP) | Serum/Urine | 1 to 1000 ng/mL | 0.990 to 0.999 | BZP-d7, mCPP-d8, TFMPP-d4 |
This table summarizes data from multiple sources for the non-deuterated 1-Benzoylpiperazine, where a deuterated internal standard was utilized to ensure accuracy.[1][2][3]
In a typical assay, the concentration of the deuterated internal standard, such as this compound, is kept constant across all calibration standards, quality control samples, and unknown samples. A common concentration for the internal standard is 100 ng/mL.[1]
Alternative Internal Standards
While deuterated standards are preferred, other compounds have been used as internal standards in piperazine analysis. These include structural analogs such as 1-(2-chlorophenyl)piperazine, 1-(4-chlorophenyl)piperazine, and 1-(3-chlorophenyl)piperazine.[4] However, these compounds may have different chromatographic retention times and ionization efficiencies compared to the analyte, which can lead to less accurate correction for matrix effects and other sources of variability.
Experimental Protocol: Quantitative Analysis of 1-Benzoylpiperazine in Human Plasma using LC-MS/MS
This protocol is a representative example based on methodologies described in the scientific literature.
1. Materials and Reagents:
-
1-Benzoylpiperazine (analyte) reference standard
-
This compound (internal standard) reference standard
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 1-Benzoylpiperazine and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a working standard solution of 1-Benzoylpiperazine by serial dilution of the stock solution with methanol.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
3. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank human plasma with the 1-Benzoylpiperazine working standard solution to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
4. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex mix the samples.
-
Perform a solid-phase extraction (SPE) to remove matrix interferences.
-
Elute the analyte and internal standard from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution program to separate the analyte and internal standard.
-
Flow rate: 0.5 mL/min
-
Injection volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization mode: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Monitor specific precursor-to-product ion transitions for both 1-Benzoylpiperazine and this compound.
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the linearity and correlation coefficient (r²).
-
Quantify the concentration of 1-Benzoylpiperazine in the QC and unknown samples using the calibration curve.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in a typical quantitative assay.
Caption: Experimental workflow for quantitative analysis.
Caption: Data analysis and method validation process.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Superiority of 1-Benzoylpiperazine-d8 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 1-Benzoylpiperazine (BZP), the choice of an internal standard is a critical determinant of analytical accuracy and precision. This guide provides a comprehensive comparison of 1-Benzoylpiperazine-d8 (BZP-d8) with alternative non-deuterated internal standards, supported by experimental data and detailed protocols, to demonstrate the superior performance of the deuterated analog.
The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3][4][5] These compounds, in which several atoms are replaced by their stable isotopes (e.g., deuterium, ¹³C, ¹⁵N), are chemically identical to the analyte of interest. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[1][2]
Accuracy and Precision: A Head-to-Head Comparison
To illustrate the expected performance differences, the following tables summarize typical validation data for methods using a deuterated internal standard for piperazine analysis and a hypothetical scenario for a non-deuterated internal standard based on general observations in the field.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Specification | Result |
| Accuracy | Mean value within ±15% of nominal value | 95% - 105% |
| Precision (Intra-day) | %RSD ≤ 15% | < 5% |
| Precision (Inter-day) | %RSD ≤ 15% | < 10% |
| Recovery | Consistent and reproducible | > 90% |
| Matrix Effect | Minimal and compensated | CV of IS-normalized matrix factor < 15% |
This data is representative of typical performance based on published validation studies of analogous deuterated standards.
Table 2: Anticipated Performance of a Non-Deuterated Internal Standard (e.g., a Structural Analog)
| Parameter | Specification | Anticipated Result |
| Accuracy | Mean value within ±15% of nominal value | 80% - 120% |
| Precision (Intra-day) | %RSD ≤ 15% | < 15% |
| Precision (Inter-day) | %RSD ≤ 15% | > 15% in some cases |
| Recovery | May be inconsistent between analyte and IS | Variable |
| Matrix Effect | Potential for significant uncompensated effects | CV of IS-normalized matrix factor > 15% |
This data represents a hypothetical scenario based on the known limitations of non-deuterated internal standards.
Experimental Protocol: Quantitative Analysis of BZP using BZP-d7
The following is a detailed protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 1-Benzoylpiperazine (BZP) in biological matrices using its deuterated analog, BZP-d7, as an internal standard. This protocol is adapted from a validated method for the analysis of piperazine designer drugs.[6]
1. Sample Preparation
-
To 100 µL of the biological matrix (e.g., serum, urine), add 100 µL of a working solution of piperazine derivatives (including BZP) and 100 µL of the internal standard solution (BZP-d7 at 100 ng/mL).
-
Alkalinize the samples with 1 M NaOH.
-
Add cold acetonitrile, vortex the samples, and then centrifuge for 5 minutes at 10,000 rpm.
-
Filter the resulting supernatant through a PES (polyethersulfone) membrane filter into a vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera XR series HPLC system or equivalent.
-
Mass Spectrometer: LCMS-8045 triple quadrupole mass spectrometer or equivalent with a heated electrospray ionization (ESI) source.
-
Column: Synergi 4 µm, Hydro—RP, 80A, C18 with polar endcapping, 150 × 2.00 mm LC column (Phenomenex, Inc.) or equivalent.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both BZP and BZP-d7 to ensure selectivity and reproducibility.
3. Calibration Curve
-
Prepare a series of calibration standards by spiking the biological matrix with known concentrations of BZP, for example, ranging from 1 ng/mL to 1000 ng/mL.
-
Add the internal standard (BZP-d7) to each calibration sample at a constant concentration (e.g., 100 ng/mL).
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis to determine the regression equation and the coefficient of determination (R²).
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale for using an internal standard, the following diagrams have been generated.
Caption: Experimental workflow for the quantitative analysis of BZP using BZP-d8.
Caption: Logical relationship of how BZP-d8 corrects for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of BZP. Its chemical identity with the analyte ensures that it effectively compensates for variations that can occur during sample preparation and analysis, leading to superior accuracy and precision compared to non-deuterated internal standards. For researchers and professionals in drug development, the investment in a stable isotope-labeled internal standard like BZP-d8 is a critical step towards ensuring the integrity and validity of their analytical data.
References
A Head-to-Head Battle of Precision: 1-Benzoylpiperazine-d8 Versus Structural Analog Internal Standards in Quantitative Analysis
In the realm of analytical chemistry, particularly within pharmaceutical research and drug development, the accuracy and reliability of quantitative measurements are paramount. The use of internal standards is a cornerstone of robust analytical methodologies, especially in chromatography and mass spectrometry. This guide provides a detailed comparison between the deuterated internal standard, 1-Benzoylpiperazine-d8 (BZP-d8), and commonly used non-deuterated structural analog internal standards for the quantification of 1-Benzoylpiperazine (BZP) and related piperazine derivatives.
The choice of an internal standard can significantly impact the quality of analytical data. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, derivatization, and ionization, thereby compensating for variations and matrix effects. Deuterated standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, with the key difference being a higher mass due to the incorporation of deuterium atoms. Structural analogs, on the other hand, are compounds with similar chemical structures but are not isotopically labeled.
This guide presents a comprehensive overview of the performance characteristics of BZP-d8 and its structural analog counterparts, supported by experimental data from various studies. We will delve into their physicochemical properties, compare their performance based on key validation parameters, and provide detailed experimental protocols to aid researchers in their selection of the most appropriate internal standard for their specific application.
Physicochemical Properties: A Tale of Two Standards
The fundamental properties of an internal standard should closely match those of the analyte to ensure similar behavior during analysis. Below is a comparison of the key physicochemical properties of 1-Benzoylpiperazine and its deuterated analog.
| Property | 1-Benzoylpiperazine | This compound | Structural Analog (Example: 1-(3-chlorophenyl)piperazine) |
| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₆D₈N₂O | C₁₀H₁₃ClN₂ |
| Molecular Weight | 190.24 g/mol [1][2] | 198.30 g/mol | 196.67 g/mol |
| Melting Point | 61-64 °C[2] | Not explicitly available, but expected to be very similar to the non-deuterated form. | 73-77 °C |
| Boiling Point | 145 °C/0.05 mmHg[2] | Not explicitly available, but expected to be very similar to the non-deuterated form. | 140-142 °C/4 mmHg |
| Appearance | White to almost white crystalline powder[3] | Expected to be a white to off-white solid. | Light yellow crystalline powder |
Note: The properties for the structural analog are provided as an example and will vary depending on the specific analog chosen.
Performance in Quantitative Analysis: A Data-Driven Comparison
The ultimate measure of an internal standard's suitability lies in its performance in real-world analytical methods. The following table summarizes key performance metrics for BZP-d7 (a closely related deuterated standard to BZP-d8) and various structural analog internal standards, compiled from different studies.
Disclaimer: The data presented below is collated from different research articles employing varied analytical methods, instruments, and matrices. Therefore, a direct comparison should be made with caution. The purpose of this table is to provide a general overview of the expected performance of each type of internal standard.
| Performance Metric | 1-Benzylpiperazine-d7 (Deuterated IS) | Structural Analog IS: 1-(3-chlorophenyl)piperazine | Structural Analog IS: Nortriptyline | Structural Analog IS: Eicosane | Structural Analog IS: Thiamine |
| Linearity (R²) | > 0.99[4][5] | > 0.99 | > 0.999[6] | Not specified | 0.999[7][8] |
| Limit of Detection (LOD) | Not specified | Not specified | Not specified | 2.5–5.0 µg/ml[9] | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.10 mg/L[10] | Not specified | 2.5–5.0 µg/ml[9] | Not specified |
| Precision (CV% or RSD%) | Not specified | < 13.7%[10] | 1.3%[6] | Not specified | < 3%[7][8] |
| Accuracy (Bias % or Error %) | Not specified | < 14.4%[10] | -1.38% for BZP[6] | Not specified | < 5%[7][8] |
From the compiled data, it is evident that both deuterated and well-chosen structural analog internal standards can provide excellent linearity, precision, and accuracy. However, deuterated standards are generally preferred because they co-elute with the analyte, providing more effective compensation for matrix effects and variations in ionization efficiency, which is a significant advantage in complex biological matrices.[4][5]
Experimental Protocols: A Practical Guide
To provide a practical context, here are detailed experimental protocols adapted from published methods for the quantification of BZP using both a deuterated and a structural analog internal standard.
Protocol 1: LC-MS/MS Quantification of BZP using BZP-d7 as an Internal Standard
This protocol is based on the method described by Welz et al. for the analysis of piperazine derivatives in biological matrices.[4][11]
1. Sample Preparation:
- To 100 µL of sample (e.g., plasma, urine), add 10 µL of the internal standard working solution (BZP-d7, 100 ng/mL in methanol).
- Add 200 µL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Parameters:
- LC System: Agilent 1200 series or equivalent.
- Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: Start with 5% B, hold for 0.5 min, increase to 95% B over 5 min, hold for 1 min, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions:
- BZP: Precursor ion > Product ion (e.g., m/z 191.1 > 91.1)
- BZP-d7: Precursor ion > Product ion (e.g., m/z 198.1 > 98.1)
Protocol 2: GC-MS Quantification of BZP using a Structural Analog Internal Standard (Nortriptyline)
This protocol is adapted from a method for the analysis of BZP and TFMPP in seized tablets.[6]
1. Sample Preparation:
- Accurately weigh and dissolve the sample in the internal standard solution (0.6 mg/mL nortriptyline in methanol) to achieve a final BZP concentration of approximately 0.5 mg/mL.
- Vortex to ensure complete dissolution.
- If necessary, filter the solution through a 0.45 µm syringe filter before injection.
2. GC-MS Parameters:
- GC System: Agilent 6890N or equivalent with a 7683B autosampler.
- Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.
- MS System: Mass selective detector.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.
- Quantification Ions:
- BZP: m/z 91
- Nortriptyline: m/z 263
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using Graphviz.
References
- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Validation of an LC–MS Method for the Detection and Quantification of BZP and TFMPP and their Hydroxylated Metabolites in Human Plasma and its Application to the Pharmacokinetic Study of TFMPP in Humans * | Semantic Scholar [semanticscholar.org]
- 3. scholars.direct [scholars.direct]
- 4. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ikm.org.my [ikm.org.my]
- 7. swgdrug.org [swgdrug.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs [mdpi.com]
A Comparative Guide to Robustness Testing of Analytical Methods Employing 1-Benzoylpiperazine-d8
In the landscape of bioanalytical and pharmaceutical research, the reliability of analytical methods is paramount. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in parameters, is a critical attribute evaluated during method validation.[1][2][3] This guide provides a comparative overview of the performance of 1-Benzoylpiperazine-d8 as a deuterated internal standard in robust analytical methods, offering insights for researchers, scientists, and drug development professionals.
Deuterated internal standards are instrumental in quantitative analysis using mass spectrometry, enhancing accuracy by compensating for variations in the analytical process.[4] this compound, a deuterated analog of 1-Benzoylpiperazine, is utilized to improve the precision and accuracy of quantifying the parent compound or related analytes. The core principle behind using a deuterated internal standard is that it is chemically identical to the analyte and will behave similarly during sample preparation and analysis, but is distinguishable by its mass-to-charge ratio in the mass spectrometer.[5][6] This co-elution and similar behavior help to mitigate effects from the sample matrix and variations in instrument response.[7]
Comparative Performance Under Stress Conditions
| Robustness Parameter | Variation | Expected Impact on this compound Performance | Comparison with Non-Deuterated Internal Standard |
| Mobile Phase pH | ± 0.2 units | Minimal impact on analyte/internal standard peak area ratio due to co-elution and similar ionization. | A non-deuterated analog with different pKa may show significant variation in retention time and ionization, leading to inaccurate quantification. |
| Mobile Phase Composition | ± 2% Organic | Negligible effect on the analyte/internal standard ratio as both will experience similar shifts in retention time. | A non-co-eluting standard would likely show a differential shift in retention time, potentially leading to matrix effect differences and compromised accuracy. |
| Column Temperature | ± 5 °C | Minor and proportional shifts in retention time for both analyte and internal standard, resulting in a stable peak area ratio. | A standard with different thermodynamic properties might exhibit a more significant and non-proportional change in retention, affecting the reliability of the results. |
| Flow Rate | ± 0.1 mL/min | Consistent analyte/internal standard ratio as both are equally affected by the change in flow rate. | A non-isotopically labeled standard could be more susceptible to variations in ionization efficiency at different elution times, impacting the final calculated concentration. |
| Sample Extraction pH | ± 0.5 units | The extraction recovery of the analyte and this compound is expected to be nearly identical, leading to a consistent ratio. | A standard with different chemical properties may have a significantly different extraction recovery profile with pH changes, resulting in biased quantification. |
Experimental Protocol for Robustness Testing
The following is a representative protocol for conducting a robustness study for an LC-MS/MS method for the quantification of a target analyte using this compound as an internal standard.
1. Objective: To assess the robustness of the analytical method by evaluating the impact of small, deliberate variations in key method parameters.
2. Materials:
-
Target analyte reference standard
-
This compound internal standard
-
Control matrix (e.g., human plasma)
-
All necessary reagents and solvents for sample preparation and LC-MS/MS analysis
3. Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and this compound.
-
Prepare calibration standards and quality control (QC) samples by spiking the control matrix with known concentrations of the analyte and a constant concentration of this compound.
4. Robustness Parameters and Variations:
-
Nominal (Control) Conditions: The validated method parameters.
-
Varied Conditions:
-
Mobile Phase pH: Nominal ± 0.2
-
Organic Content in Mobile Phase: Nominal ± 2%
-
Column Temperature: Nominal ± 5 °C
-
Flow Rate: Nominal ± 0.1 mL/min
-
Autosampler Temperature: 4 °C and Room Temperature
-
5. Experimental Design:
-
For each varied condition, analyze a set of low and high concentration QC samples in triplicate.
-
A single parameter is varied at a time while all other parameters are kept at their nominal values.
6. Data Analysis:
-
Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for the QC samples under each condition.
-
Compare the results from the varied conditions to the results from the nominal conditions.
-
The acceptance criteria are typically that the %CV for the replicate measurements should be within a predefined limit (e.g., ≤15%) and the mean accuracy should be within a certain range (e.g., 85-115%).
7. System Suitability:
-
Inject a system suitability standard at the beginning and end of each run to ensure the chromatographic system is performing adequately under all tested conditions.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of the robustness testing process.
Caption: Workflow for robustness testing of an analytical method.
Conclusion
The use of this compound as a deuterated internal standard is a robust strategy for developing reliable analytical methods. Its chemical similarity to the analyte ensures that minor variations in experimental conditions affect both compounds similarly, thus maintaining the accuracy and precision of the quantification. While direct comparative data for this specific compound is limited, the principles of stable isotope dilution analysis strongly support its suitability for robust method development in regulated and research environments. The provided experimental protocol and workflow offer a solid framework for researchers to design and execute their own robustness studies.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. industrialpharmacist.com [industrialpharmacist.com]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. texilajournal.com [texilajournal.com]
- 8. pharmaguru.co [pharmaguru.co]
Performance Evaluation of 1-Benzoylpiperazine-d8 in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 1-Benzoylpiperazine-d8 (BZP-d8) as an internal standard for the quantitative analysis of 1-Benzoylpiperazine (BZP) and related piperazine derivatives in various biological matrices. The information presented is based on established analytical methodologies and the performance of closely related deuterated analogs, such as BZP-d7, due to the limited availability of direct comparative studies on BZP-d8.
Comparison with Alternative Internal Standards
The use of a deuterated internal standard like BZP-d8 is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its chemical and physical properties being nearly identical to the analyte of interest, BZP. This close similarity ensures that the internal standard behaves similarly to the analyte during sample preparation, chromatography, and ionization, thus effectively compensating for variations in these processes.
| Feature | Deuterated Internal Standard (e.g., BZP-d8) | Non-Deuterated Internal Standard (e.g., a structural analog) |
| Co-elution | Co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[1] | May have different retention times, leading to less effective correction for matrix effects that vary across the chromatographic run. |
| Extraction Recovery | Similar extraction recovery to the analyte, leading to more accurate quantification. | Extraction recovery can differ significantly from the analyte, introducing bias into the results. |
| Ionization Efficiency | Nearly identical ionization efficiency, minimizing variability in mass spectrometric response. | Ionization efficiency can be different and more susceptible to matrix suppression or enhancement relative to the analyte. |
| Potential Issues | In some cases, deuterium-labeled compounds have been noted to have unexpected recovery.[1] | Structural differences can lead to unforeseen interferences from matrix components. |
Performance Data
The following table summarizes typical validation parameters for the analysis of BZP in biological matrices using a deuterated internal standard. While this data is for BZP analysis in general, it reflects the performance expected from a method utilizing a high-quality internal standard like BZP-d8.
| Parameter | Biological Matrix | Typical Performance |
| Linearity (r²) | Hair | ≥ 0.99[2] |
| Intra-day Precision (%CV) | Hair | ≤ 10%[2] |
| Inter-day Precision (%CV) | Hair | ≤ 10%[2] |
| Extraction Efficiency | Hair | 78% - 91%[2] |
| Linearity (r²) | Blood & Urine | 0.99 - 1[3] |
| Recovery | Blood | 83.4% - 110.4%[3] |
| Recovery | Urine | 81.7% - 108.5%[3] |
| Matrix Effect | Blood | 79.5% - 109.5%[3] |
| Matrix Effect | Urine | 85.0% - 109.4%[3] |
Experimental Protocols
A generalized experimental protocol for the analysis of BZP in a biological matrix using BZP-d8 as an internal standard with LC-MS is outlined below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 1 mL of the biological matrix (e.g., urine, plasma), add the internal standard solution (BZP-d8).
-
Dilution & Centrifugation: Dilute the sample with a buffer and centrifuge to precipitate proteins.
-
SPE Column Conditioning: Condition a mixed-mode solid-phase extraction cartridge.
-
Sample Loading: Load the supernatant from the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances.
-
Elution: Elute the analyte and internal standard from the cartridge with an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation: Perform separation on a C18 analytical column with a gradient elution program.
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. At least two MRM transitions should be monitored for each compound to ensure selectivity and reproducibility.[1]
Visualizations
Caption: A generalized workflow for the analysis of BZP in biological samples using BZP-d8.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Benzoylpiperazine-d8: A Procedural Guide
Hazard Profile and Safety Precautions
1-Benzoylpiperazine is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Before initiating any disposal-related activities, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or glasses, and a lab coat.[2][3] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of 1-Benzoylpiperazine-d8 is to treat it as a hazardous chemical waste and transfer it to a licensed waste disposal company.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
2. Accidental Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[4]
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the creation of dust.[4]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.[3]
-
Thoroughly clean the contaminated area.[2]
3. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[2][4]
-
Follow all local, regional, and national regulations for the disposal of chemical waste.[2]
Quantitative Data Summary
While no specific quantitative data for this compound was found, the physical and chemical properties of the parent compound, 1-Benzoylpiperazine, are relevant for handling and storage.
| Property | Value |
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.24 g/mol [1] |
| Appearance | Off-white solid[5] |
| Melting Point | 107 - 111 °C[5] |
| Boiling Point | 146 - 148 °C @ 760 mmHg[5] |
| Flash Point | 65 °C[5] |
Experimental Protocols
No experimental protocols for the neutralization or deactivation of this compound were found in the search results. The standard and recommended procedure is disposal via a certified hazardous waste management company.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
